3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDJDICMFEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry. Acknowledging the challenges associated with direct nitration of the 7-azaindole core, this guide details a strategic multi-step synthesis. The elucidated pathway commences with the commercially available 2-Amino-3-methyl-5-nitropyridine and proceeds through a three-step sequence involving iodination, Sonogashira coupling, and a final cyclization to construct the desired pyrrole ring. This document furnishes a detailed experimental protocol, explains the scientific rationale behind the chosen methodology, and includes visual aids to facilitate comprehension and implementation in a laboratory setting.
Introduction: The Significance of Functionalized 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and solubility.[1] The introduction of substituents onto the 7-azaindole core allows for the fine-tuning of these properties, making the development of efficient and regioselective synthetic methodologies a critical endeavor for medicinal chemists.
This compound, in particular, is a valuable building block. The methyl group at the 3-position can influence the molecule's conformation and provide a vector for further functionalization, while the nitro group at the 5-position can serve as a handle for a variety of chemical transformations, including reduction to an amine, which opens up avenues for the synthesis of a diverse library of derivatives.
The Synthetic Challenge: Why Direct Nitration is Not a Viable Strategy
A cursory examination of the target molecule might suggest a straightforward electrophilic nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine. However, the inherent electronic properties of the 7-azaindole ring system render this approach problematic. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, while the pyridine ring is electron-deficient. Electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine scaffold predominantly occurs at the 3-position.[2] The presence of an electron-donating methyl group at the 3-position would further activate the pyrrole ring, making selective nitration at the 5-position of the pyridine ring exceedingly difficult to achieve.
Furthermore, attempts to synthesize the closely related 5-nitro-7-azaindole have highlighted the challenges of direct nitration. Nitration of 7-azaindoline (the reduced form of 7-azaindole) can yield the 5-nitro derivative, but this process suffers from low overall yields and poses significant safety concerns for large-scale production.[3] An attempt to construct the 5-nitro-7-azaindole ring system via cycloisomerization of 3-methyl-5-nitro-pyridin-2-ylamine was also reported to be unsuccessful, suggesting that the electron-withdrawing nature of the nitro group can interfere with the desired ring-closing reaction.[3]
Therefore, a more strategic, multi-step synthetic approach is required to ensure the regioselective synthesis of this compound.
A Robust Three-Step Synthesis
The recommended synthetic pathway is adapted from the efficient and scalable synthesis of 5-nitro-7-azaindole.[3][4] This strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Step 1: Iodination of 2-Amino-3-methyl-5-nitropyridine
The first step involves the regioselective iodination of the commercially available starting material, 2-Amino-3-methyl-5-nitropyridine, at the 3-position of the pyridine ring. This is a crucial step that introduces a handle for the subsequent cross-coupling reaction.
Reaction Scheme:
Caption: Iodination of 2-Amino-3-methyl-5-nitropyridine.
Experimental Protocol:
-
To a solution of 2-Amino-3-methyl-5-nitropyridine (1.0 eq) in acetonitrile (10 vol), add N-Iodosuccinimide (NIS) (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-Amino-3-iodo-5-methyl-5-nitropyridine.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds. It is preferred over harsher iodinating reagents to avoid potential side reactions.
-
Acetonitrile as Solvent: Acetonitrile is a suitable solvent for this reaction as it is relatively polar and has a convenient boiling point for reflux conditions.
-
Reflux Conditions: The application of heat is necessary to drive the reaction to completion in a reasonable timeframe.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The second step is a palladium-catalyzed Sonogashira cross-coupling reaction between the iodinated pyridine derivative and trimethylsilylacetylene. This reaction introduces the alkyne functionality that is essential for the subsequent cyclization to form the pyrrole ring.
Reaction Scheme:
Caption: Sonogashira coupling to introduce the alkyne moiety.
Experimental Protocol:
-
To a solution of 2-Amino-3-iodo-5-methyl-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 vol), add trimethylsilylacetylene (1.5 eq), triethylamine (Et3N) (3.0 eq), copper(I) iodide (CuI) (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-3-((trimethylsilyl)ethynyl)-5-methyl-5-nitropyridine.
Causality of Experimental Choices:
-
Palladium and Copper Catalysts: The combination of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) is standard for the Sonogashira coupling, facilitating the formation of the carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the pyridine ring.
-
Triethylamine (Et3N): Triethylamine acts as a base to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction.
-
Anhydrous DMF: DMF is a polar aprotic solvent that is well-suited for palladium-catalyzed cross-coupling reactions. The use of an anhydrous solvent is important to prevent quenching of the catalyst and other reactive intermediates.
-
Degassing: The removal of oxygen is crucial to prevent the oxidative degradation of the palladium catalyst.
Step 3: Cyclization to this compound
The final step is the base-mediated cyclization of the trimethylsilyl-protected alkyne to form the pyrrole ring of the 7-azaindole core. The trimethylsilyl group is cleaved in situ, and the resulting terminal alkyne undergoes an intramolecular cyclization.
Reaction Scheme:
Caption: Base-mediated cyclization to form the 7-azaindole ring.
Experimental Protocol:
-
To a solution of 2-Amino-3-((trimethylsilyl)ethynyl)-5-methyl-5-nitropyridine (1.0 eq) in tetrahydrofuran (THF) (10 vol), add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Protocol using Potassium Carbonate:
-
To a solution of 2-Amino-3-((trimethylsilyl)ethynyl)-5-methyl-5-nitropyridine (1.0 eq) in methanol (10 vol), add potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue as described above.
Causality of Experimental Choices:
-
TBAF or K2CO3/MeOH: Both TBAF and potassium carbonate in methanol are effective reagents for the desilylation of the alkyne. TBAF is a milder, homogeneous option, while potassium carbonate is a more economical, heterogeneous alternative. The choice of reagent may depend on the specific substrate and desired reaction conditions.
-
Room Temperature Reaction: The cyclization reaction typically proceeds smoothly at room temperature, making it an energy-efficient and convenient transformation.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Amino-3-methyl-5-nitropyridine | N-Iodosuccinimide (NIS) | 2-Amino-3-iodo-5-methyl-5-nitropyridine | 80-90 |
| 2 | 2-Amino-3-iodo-5-methyl-5-nitropyridine | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI | 2-Amino-3-((trimethylsilyl)ethynyl)-5-methyl-5-nitropyridine | 70-85 |
| 3 | 2-Amino-3-((trimethylsilyl)ethynyl)-5-methyl-5-nitropyridine | TBAF or K2CO3/MeOH | This compound | 85-95 |
Conclusion
This technical guide has detailed a reliable and scalable three-step synthesis for this compound. By circumventing the challenges of direct nitration, this strategic approach provides a practical and efficient method for accessing this valuable heterocyclic building block. The provided experimental protocols, along with the rationale behind the chosen reagents and conditions, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related 7-azaindole derivatives for their research programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive overview of the predicted and inferred physicochemical properties of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and available data from structurally related analogs to provide a robust scientific profile for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it a versatile pharmacophore capable of engaging in a wide range of biological interactions.[2] Derivatives of this scaffold have shown a broad spectrum of biological activities, including but not limited to, kinase inhibition, and anticancer properties.[3][4][5] The introduction of a methyl group at the 3-position and a nitro group at the 5-position, as in this compound, is anticipated to significantly modulate the electronic and steric properties of the parent scaffold, thereby influencing its physicochemical characteristics and biological activity. This guide will explore these anticipated properties in detail.
Synthesis and Structural Elucidation
While a specific synthetic route for this compound is not extensively documented, a plausible synthesis can be conceptualized based on established methodologies for substituted 7-azaindoles, such as modifications of the Madelung or Fischer indole syntheses.[6] A potential synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis
A hypothetical, yet plausible, multi-step synthesis is detailed below:
-
Step 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine. This intermediate can be prepared from a suitable 2-amino-3-picoline derivative through a sequence of reactions, potentially involving a Sonogashira coupling followed by a base-catalyzed cyclization.
-
Step 2: Nitration. The nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine would be the final step. Due to the directing effects of the fused pyrrole ring and the methyl group, nitration is expected to occur at the 5-position of the pyridine ring. A mixture of nitric acid and sulfuric acid at controlled temperatures would be the standard nitrating condition.
Structural Elucidation: Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. A singlet for the methyl group protons. A broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | Resonances for all carbon atoms, with the carbon bearing the nitro group being significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (pyrrole), C-H stretching (aromatic and methyl), C=C and C=N stretching (aromatic rings), and strong asymmetric and symmetric stretching bands for the nitro (NO₂) group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₇N₃O₂). Fragmentation patterns would likely involve the loss of the nitro group. |
Physicochemical Properties (Predicted)
The following physicochemical properties are predicted based on the structure of this compound and data from analogous compounds.
| Property | Predicted Value / Observation | Rationale / Method of Determination |
| Molecular Formula | C₈H₇N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 177.16 g/mol | Calculated from the atomic weights of the constituent elements.[7] |
| Melting Point | > 200 °C | The presence of the polar nitro group and the planar heterocyclic system would lead to strong intermolecular interactions, resulting in a relatively high melting point. For comparison, 6-methyl-1H-pyrrolo[2,3-b]pyridine has a melting point of 140 °C.[8] The nitro group is expected to increase this value significantly. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The polar nitro group and the hydrogen bonding capability of the N-H group would contribute to some water solubility, but the overall aromatic character would limit it. |
| pKa | Predicted acidic pKa (pyrrole N-H) ~16-18; Predicted basic pKa (pyridine N) ~2-3 | The pKa of the pyrrole N-H is expected to be similar to that of indole. The electron-withdrawing nitro group on the pyridine ring will significantly decrease the basicity of the pyridine nitrogen. For comparison, the predicted pKa of 6-methyl-1H-pyrrolo[2,3-b]pyridine is 7.71±0.40.[8] |
Experimental Protocol: Solubility Determination
A standard method for determining solubility is the shake-flask method:
-
Excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Chemical Reactivity
The chemical reactivity of the 1H-pyrrolo[2,3-b]pyridine core is a result of the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[6] The substituents at the 3 and 5-positions will further modulate this reactivity.
Influence of Substituents on Reactivity
Caption: Influence of methyl and nitro groups on the electrophilic reactivity of the pyrrolopyridine core.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The 3-methyl group, being an electron-donating group, will further activate the pyrrole ring, although the 3-position is already substituted. Electrophilic attack on the pyridine ring will be disfavored due to its inherent electron-deficient nature, which is further exacerbated by the strongly electron-withdrawing nitro group at the 5-position.
Potential Biological Activity and Applications
While the biological activity of this compound has not been specifically reported, the known activities of related compounds allow for informed speculation. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors.[3][5] The introduction of a nitro group can sometimes enhance or modify biological activity, although it can also be a liability in drug development due to potential metabolic reduction to reactive species. Given the prevalence of the 7-azaindole core in oncology and inflammation research, this derivative could be a candidate for screening in these therapeutic areas.
Conclusion
This compound is a structurally interesting derivative of the medicinally important 7-azaindole scaffold. While direct experimental data is limited, a comprehensive physicochemical profile can be predicted based on established chemical principles and data from related analogs. The presence of the methyl and nitro substituents is expected to significantly influence its electronic properties, solubility, reactivity, and potential biological activity. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in the field of drug discovery.
References
- 1. ajol.info [ajol.info]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 8. Cas 824-51-1,6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | lookchem [lookchem.com]
A Guide to the Comprehensive Structural Analysis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine for Drug Discovery Applications
This technical guide provides a detailed framework for the comprehensive crystal structure analysis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required for a thorough structural elucidation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical approach.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery.[1][2] Its structural resemblance to purine bases allows it to act as a bioisostere, interacting with a wide range of biological targets.[1][3] Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][3] The strategic placement of substituents on the 7-azaindole core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.[3]
The specific compound of interest, this compound, incorporates a methyl group at the 3-position and a nitro group at the 5-position. These modifications are anticipated to significantly influence the molecule's electronic properties, crystal packing, and potential biological activity. A detailed understanding of its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships (SAR).
Synthesis and Crystallization: The Foundation of Structural Analysis
A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through established methodologies for functionalizing the 7-azaindole core. A plausible route involves the nitration of a 3-methyl-1H-pyrrolo[2,3-b]pyridine precursor. The precise conditions for such reactions, including the choice of nitrating agent and solvent, are critical for achieving the desired regioselectivity and yield.
Crystallization Protocol
The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.
Step-by-Step Crystallization Methodology:
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) at room temperature and elevated temperatures.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. This controlled cooling can induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for preservation and subsequent X-ray diffraction analysis.
Methodology for Crystal Structure Determination
A combination of single-crystal X-ray diffraction and computational modeling provides the most comprehensive understanding of the crystal structure.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow for SC-XRD:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
DOT Diagram of the SC-XRD Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for complementing and validating the experimental crystallographic data.[4]
Computational Protocol:
-
Model Building: The initial geometry for the calculation is taken from the refined crystal structure.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental IR and Raman spectra.
-
Property Calculation: Various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Mulliken atomic charges, can be calculated to understand the molecule's reactivity and intermolecular interactions.
Anticipated Crystal Structure and Discussion
While the specific crystal structure of this compound is not yet publicly available, we can predict its key features based on the known structures of related 7-azaindole derivatives.
Crystallographic Parameters
The compound is expected to crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The unit cell parameters will be dependent on the specific packing arrangement.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Anticipated Value |
| Chemical Formula | C₈H₇N₃O₂ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~12-16 |
| β (°) | ~95-105 |
| Volume (ų) | ~900-1200 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.5-1.6 |
| R-factor | < 0.05 |
Intramolecular Geometry
The 1H-pyrrolo[2,3-b]pyridine ring system is expected to be essentially planar due to its aromatic character.[4] The bond lengths within the fused rings will reflect the delocalized π-electron system. The C-N and C-C bond lengths are anticipated to be intermediate between single and double bonds. The geometry of the nitro group will be of particular interest, with the N-O bond lengths and the C-N-O angles providing insight into its electronic interaction with the aromatic system.
Intermolecular Interactions and Crystal Packing
The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The N-H group of the pyrrole ring is a strong hydrogen bond donor, and the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This will likely lead to the formation of N-H···N hydrogen-bonded dimers or chains, a common motif in 7-azaindole crystal structures.[4][5] The nitro group's oxygen atoms can also act as hydrogen bond acceptors.
-
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Other Interactions: C-H···O and C-H···π interactions may also play a role in the overall crystal packing.
DOT Diagram of Potential Intermolecular Interactions:
Caption: Potential intermolecular interactions in the crystal lattice.
Spectroscopic Analysis
Spectroscopic techniques are essential for characterizing the bulk material and corroborating the findings from the crystal structure analysis.
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra will show characteristic bands for the N-H stretching of the pyrrole ring, which will be broadened and red-shifted if involved in hydrogen bonding.[4][5] The symmetric and asymmetric stretching vibrations of the nitro group will also be prominent features.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy will confirm the molecular structure in solution. The chemical shifts of the protons and carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.
Implications for Drug Design
A detailed understanding of the crystal structure of this compound provides a powerful platform for structure-based drug design.
-
Pharmacophore Modeling: The precise geometry and hydrogen bonding patterns can be used to develop and refine pharmacophore models for specific biological targets, such as protein kinases.[1]
-
Docking Studies: The crystal structure can be used as a starting point for molecular docking simulations to predict the binding mode of the compound in the active site of a target protein.[6]
-
Lead Optimization: Knowledge of the intermolecular interactions in the solid state can guide the design of analogs with improved properties, such as solubility and crystal packing, which can impact bioavailability.
Conclusion
The comprehensive structural analysis of this compound, through a synergistic approach of synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, is crucial for unlocking its full potential in drug discovery. This guide outlines a robust and scientifically sound methodology for obtaining a detailed understanding of its three-dimensional structure and intermolecular interactions. The resulting structural insights will be invaluable for the rational design of novel therapeutic agents based on the versatile 7-azaindole scaffold.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 7-Azaindole Scaffold
An In-Depth Technical Guide to 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1288998-66-2)
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged structure."[1] Its unique arrangement, fusing a pyridine and a pyrrole ring, offers a bioisosteric alternative to the indole nucleus, presenting chemists with a powerful tool to modulate key drug properties. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, significantly altering the molecule's electronic distribution and interaction profile with biological targets. This can lead to enhanced binding affinity, improved metabolic stability, and fine-tuned solubility and lipophilicity compared to traditional indole-based compounds.[1]
The 7-azaindole core is a cornerstone in the development of kinase inhibitors, a class of drugs pivotal in oncology.[1] The compound in focus, this compound (CAS 1288998-66-2), represents a key functionalized intermediate within this class. The presence of a nitro group at the 5-position and a methyl group at the 3-position makes it a versatile building block. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the methyl group influences the steric and electronic properties of the pyrrole ring. This guide provides a comprehensive overview of its known properties, potential synthetic strategies, and commercial availability for researchers engaged in drug discovery and development.
Physicochemical and Structural Properties
This compound is a heterocyclic organic compound.[2] Its core structure consists of a fused pyridine and pyrrole ring system, classifying it as a 7-azaindole. The key functional groups, a methyl group at the 3-position and a nitro group at the 5-position, significantly influence its chemical reactivity and potential as a synthetic intermediate.[2]
Below is a summary of its key identifiers and physicochemical properties compiled from various chemical databases and suppliers. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported in publicly available literature and may require experimental determination.
Table 1: Core Properties of CAS 1288998-66-2
| Property | Value | Source(s) |
| CAS Number | 1288998-66-2 | [3][][5][6] |
| Chemical Name | This compound | [3][5] |
| Synonym(s) | 3-Methyl-5-nitro-7-azaindole | [][6][7] |
| Molecular Formula | C₈H₇N₃O₂ | [3][][5] |
| Molecular Weight | 177.16 g/mol | [3][][5] |
| Purity | Typically >95% (Commercially available) | [3][6] |
| SMILES | O=--INVALID-LINK--[O-] | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
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// Invisible nodes for positioning p1 [pos="2,2!", shape=point]; p2 [pos="1,1.5!", shape=point]; p3 [pos="1,0.5!", shape=point]; p3_me [pos="0.2,0!", shape=point]; p3a [pos="2,0!", shape=point]; p7 [pos="3,1.5!", shape=point]; p7a [pos="3,0.5!", shape=point]; p6 [pos="4,0!", shape=point]; p5 [pos="5,0.5!", shape=point]; p5_n [pos="6,0!", shape=point]; p5_o1 [pos="6.5,0.5!", shape=point]; p5_o2 [pos="6.5,-0.5!", shape=point]; p4 [pos="4,1.5!", shape=point]; p_h1 [pos="2,2.5!", shape=point]; p_hc2 [pos="0.2,2!", shape=point]; p_hc6 [pos="4,-0.5!", shape=point]; p_hc4 [pos="4,2!", shape=point];
// Set node positions N1 -> p1 [style=invis]; C2 -> p2 [style=invis]; C3 -> p3 [style=invis]; C3_Me -> p3_me [style=invis]; C3a -> p3a [style=invis]; N7 -> p7 [style=invis]; C7a -> p7a [style=invis]; C6 -> p6 [style=invis]; C5 -> p5 [style=invis]; C5_N -> p5_n [style=invis]; C5_O1 -> p5_o1 [style=invis]; C5_O2 -> p5_o2 [style=invis]; C4 -> p4 [style=invis]; H1 -> p_h1 [style=invis]; H_C2 -> p_hc2 [style=invis]; H_C6 -> p_hc6 [style=invis]; H_C4 -> p_hc4 [style=invis];
// Bonds N1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C3a [dir=none]; C3a -- N1 [dir=none]; C3a -- C7a [style=bold, dir=none]; C7a -- N7 [dir=none]; N7 -- C4 [style=bold, dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [style=bold, dir=none]; C6 -- C7a [dir=none]; C3 -- C3_Me [dir=none]; C5 -- C5_N [dir=none]; C5_N -- C5_O1 [style=bold, label="+", fontcolor="#202124"]; C5_N -- C5_O2 [dir=none];
// Add hydrogens N1 -- H1[dir=none]; C2 -- H_C2 [dir=none]; C6 -- H_C6 [dir=none]; C4 -- H_C4 [dir=none]; }
Caption: 2D Structure of this compound.
Synthesis and Reactivity Insights
A plausible and widely used strategy for constructing the 7-azaindole core begins with a substituted 2-amino-3-methylpyridine derivative. The key transformation involves the formation of the fused pyrrole ring. A general, high-level workflow is outlined below.
Caption: Plausible high-level synthetic workflow for the target compound.
Discussion of the Synthetic Strategy:
-
Starting Material Selection : The synthesis would logically commence with 2-amino-3-methyl-5-nitropyridine. This precursor contains the requisite pyridine ring with the correct substitution pattern (methyl at position 3, nitro at position 5).
-
Formation of an Enamine Intermediate : A common method to build the pyrrole ring is the Leimgruber-Batcho indole synthesis or a similar strategy. The 2-amino group of the pyridine precursor would be reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine-like intermediate, which sets the stage for cyclization.[9][10]
-
Cyclization : The crucial ring-closing step is typically achieved by treating the intermediate with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide.[8][10] The base facilitates an intramolecular condensation to form the five-membered pyrrole ring, yielding the final 7-azaindole product.
Reactivity Profile : The chemical behavior of this compound is dictated by its functional groups:
-
The Nitro Group : This powerful electron-withdrawing group is the most reactive site for synthetic elaboration. It can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or iron in acetic acid). The resulting 5-amino-3-methyl-7-azaindole is a valuable intermediate for introducing a wide variety of substituents via diazotization or amide coupling reactions.
-
The Pyrrole NH : The nitrogen of the pyrrole ring is a hydrogen bond donor and can be deprotonated with a base. It is also a site for N-alkylation or N-arylation, although this can sometimes lead to a loss of biological activity against certain targets.[7]
-
The Pyrrolopyridine Core : The bicyclic system is amenable to electrophilic substitution reactions, such as halogenation (e.g., with NBS or NIS), typically at positions C3 (if unsubstituted) or other available carbons on the ring.[7]
Potential Applications in Research and Drug Development
While specific biological data for CAS 1288998-66-2 is not published, its structural features strongly suggest its utility as an intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.
-
Scaffold for Kinase Inhibitors : The 7-azaindole scaffold is a well-established "hinge-binder" motif in kinase inhibitors. The pyridine nitrogen (N7) and the pyrrole NH group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[1] The 5-position, where the nitro group resides, is a key vector for modification to achieve potency and selectivity. Derivatives of the 3,5-disubstituted-7-azaindole scaffold have been investigated for activity against various diseases, including Human African Trypanosomiasis.[7]
-
Intermediate for Anticancer Agents : The parent compound, 5-nitro-7-azaindole, is a key intermediate for compounds with anticancer activity.[8] By extension, this compound serves as a logically designed starting point for creating analogs with potentially improved properties. The methyl group at the C3 position can provide beneficial steric interactions within a target's binding site or block metabolic attack.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care in a controlled environment, such as a chemical fume hood.
GHS Hazard Information:
-
Pictogram: Warning
-
Hazard Statements:
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store the compound in a tightly sealed container in a dry, cool place as recommended (2-8°C).[3]
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Commercial Suppliers
This compound is available from several chemical suppliers specializing in research chemicals and building blocks. Purity levels are typically 95% or higher.
Table 2: Selected Commercial Suppliers
| Supplier | Website | Notes |
| Accela ChemBio Inc. | accelachem.com | For R&D use only.[5] |
| AK Scientific, Inc. | aksci.com | San Francisco, California based.[10] |
| Arctom Scientific | arctomsci.com | Offers flexible and reagent sizes.[3] |
| BLDpharm | bldpharm.com | - |
| ChemWhat | chemwhat.com | - |
| Key Organics | keyorganics.net | Purity >95%.[6] |
| Synthonix, Inc. | synthonix.com | Typically in-stock.[7] |
This list is not exhaustive and is intended for informational purposes. Availability and pricing are subject to change. Researchers should request quotes and certificates of analysis from suppliers.
Conclusion
This compound (CAS 1288998-66-2) is a strategically designed chemical intermediate with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. While direct research applications of this specific molecule are not widely published, its 7-azaindole core and functionalization pattern place it firmly within a class of compounds of high interest to medicinal chemists. Its value lies in its role as a versatile building block, allowing for the systematic exploration of chemical space around a proven pharmacophore. Researchers utilizing this compound can leverage established synthetic methodologies and a clear understanding of its reactivity to construct novel molecular entities for a range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-硝基-7-氮杂吲哚 | 5-Nitro-1H-pyrrolo[2,3-b]pyridine | 101083-92-5 - 乐研试剂 [leyan.com]
- 3. PRODUCT - Chemme.com [chemme.com]
- 5. 1288998-66-2,3-Methyl-5-nitro-7-azaindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
discovery and history of pyrrolo[2,3-B]pyridine scaffolds
An In-Depth Technical Guide to the Pyrrolo[2,3-b]pyridine Scaffold: From Discovery to blockbuster Drugs
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the pyrrolo[2,3-b]pyridine core, a heterocyclic scaffold of profound importance in modern medicinal chemistry. We will journey through its historical origins, trace the evolution of its synthetic methodologies, and examine its role as a privileged structure in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a bioisostere of the naturally occurring indole scaffold, where a carbon atom at position 7 is replaced by nitrogen. This seemingly subtle modification imparts a unique set of physicochemical properties that have proven exceptionally valuable in drug design.[1] The introduction of the pyridine nitrogen alters the electron distribution, hydrogen bonding capacity, and metabolic stability of the molecule, transforming it into what is now recognized as a "privileged scaffold" in drug discovery.[2]
Its significance is most pronounced in the field of kinase inhibition. The unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N1) allows 7-azaindole to form a bidentate hydrogen bond with the hinge region of many protein kinases, mimicking the interaction of the adenine ring of ATP.[1][3] This inherent binding capability has made it a foundational template for a multitude of kinase inhibitors targeting diseases from cancer to inflammatory disorders.[3][4]
Diagram 1: Structural Comparison of Indole, Purine, and 7-Azaindole
Caption: Structural comparison of Indole, 7-Azaindole, and Purine.
Historical Perspective and the Evolution of Synthesis
The history of 7-azaindole is not marked by a single moment of discovery but rather by the gradual development of synthetic routes capable of constructing this valuable scaffold. Early methods were often extensions of classical indole syntheses, adapted for the pyridine ring system.
Classical Synthetic Approaches
The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, stands as a cornerstone of indole chemistry.[5] Its application to azaindoles involves the acid-catalyzed cyclization of 2-pyridylhydrazones.[6] However, this method often requires harsh acidic conditions and high temperatures, and its success can be limited by the electronic nature of the pyridine ring, which can hinder the key[7][7]-sigmatropic rearrangement step.[5][8]
Another classical approach is the Chichibabin Reaction , which involves the nucleophilic addition of an amide to a pyridine ring.[9] For instance, the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by a strong base like lithium diisopropylamide (LDA), can yield a 2-phenyl-7-azaindole.[9] These early methods, while foundational, often suffered from limitations in scope, regioselectivity, and functional group tolerance, necessitating the development of more versatile strategies.
The Modern Era: Cross-Coupling Strategies
The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex heterocycles, including 7-azaindole. These modern methods offer milder conditions, broader substrate scope, and precise control over substitution patterns.
A dominant strategy involves a sequence of palladium-catalyzed reactions on a di-halogenated pyridine precursor. For example, a highly regioselective Suzuki-Miyaura coupling can be performed at the more reactive C-2 position of a 2-iodo-4-chloropyrrolopyridine, followed by a Buchwald-Hartwig amination at the C-4 position.[10] This sequential approach allows for the controlled and modular construction of highly decorated 7-azaindole derivatives, a critical advantage in medicinal chemistry for building structure-activity relationships (SAR).[10]
Other notable modern syntheses include:
-
Sonogashira Coupling followed by Cyclization: A one-pot process involving copper-free Sonogashira alkynylation of an N-alkylated o-chloroarylamine, followed by a base-mediated indolization.[11]
-
Rhodium-Catalyzed Coupling: The coupling of 2-aminopyridine with alkynes, assisted by a silver oxidant, provides a direct route to the 7-azaindole core.[4]
Diagram 2: Modern Synthetic Workflow for 7-Azaindole Derivatives
Caption: A representative modern workflow for synthesizing substituted 7-azaindoles.
The 7-Azaindole Scaffold in Drug Discovery
The unique properties of the pyrrolo[2,3-b]pyridine scaffold have led to its incorporation into numerous FDA-approved drugs and clinical candidates, primarily targeting protein kinases.
Mechanism of Action: The Kinase Hinge-Binding Motif
The efficacy of 7-azaindole as a kinase inhibitor scaffold stems from its ability to act as a "hinge-binder". The ATP-binding site of a kinase contains a flexible "hinge region" that connects the N- and C-lobes of the enzyme. The adenine base of ATP forms two crucial hydrogen bonds with this hinge. The 7-azaindole core mimics this interaction perfectly: the pyrrole N-H acts as a hydrogen bond donor, and the adjacent pyridine nitrogen acts as a hydrogen bond acceptor.[3] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency. The rest of the molecule can then be elaborated to occupy other pockets within the ATP-binding site, conferring selectivity for specific kinases.
Diagram 3: 7-Azaindole Interaction with Kinase Hinge Region
Caption: Schematic of 7-azaindole forming two key hydrogen bonds with a kinase hinge.
Key Therapeutic Agents and Clinical Candidates
The success of the 7-azaindole scaffold is evident in the number of drugs that have reached the market and late-stage clinical trials.
| Drug/Candidate Name | Target Kinase(s) | Therapeutic Area | Status/Developer |
| Vemurafenib (Zelboraf®) | B-RAF V600E | Melanoma | FDA Approved[1][3] |
| Pexidartinib (Turalio®) | CSF1R | Tenosynovial Giant Cell Tumor | FDA Approved[1][10] |
| Fevipiprant | CRTh2 Antagonist | Asthma | Clinical Trials[1] |
| Compound 25a | ATM | Oncology | Preclinical[12] |
| Compound 30 | FGFR4 (covalent) | Hepatocellular Carcinoma | Preclinical[13] |
| Various Derivatives | PI3K, GSK-3β, CDK8, IKKα | Oncology, Alzheimer's, Psoriasis | Research/Preclinical[14][15][16][17] |
Vemurafenib serves as a landmark example. It was the first FDA-approved drug developed through a fragment-based drug discovery approach, starting from a simple 7-azaindole fragment that showed weak but efficient binding to the B-RAF kinase.[3] Its development underscored the power of the 7-azaindole core as a starting point for potent and selective inhibitors.
Experimental Protocol: A Modern Synthesis of a 7-Azaindole Derivative
This section provides a representative, self-validating protocol for the synthesis of a 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine derivative, adapted from established literature methods.[10] This two-step, one-pot sequence demonstrates the efficiency of modern cross-coupling chemistry.
Objective: To synthesize 4-((3,5-dimethylpiperazin-1-yl))-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This step selectively installs the aryl group at the C-2 position. The C-I bond is significantly more reactive towards palladium oxidative addition than the C-Cl bond, ensuring high chemoselectivity. Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation.
-
Procedure:
-
To a microwave vial, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Spurge the mixture with nitrogen gas for 10 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Seal the vial and heat in a microwave reactor to 100°C for 30 minutes.
-
Cool to room temperature. The crude mixture containing the 2-aryl-4-chloro intermediate is used directly in the next step.
-
Step 2: Buchwald-Hartwig Amination
-
Rationale: This step introduces the amine at the C-4 position. A specialized catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., RuPhos), is required to facilitate the challenging C-N bond formation at the electron-deficient pyridine ring.
-
Procedure:
-
To the crude reaction mixture from Step 1, add 1,3-dimethylpiperazine (1.5 eq).
-
Add sodium tert-butoxide (NaOtBu) (2.0 eq).
-
Spurge the mixture again with nitrogen for 5 minutes.
-
Add the RuPhos Pd G2 precatalyst (0.03 eq).
-
Seal the vial and heat to 110°C for 2 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, gradient elution) to yield the SEM-protected product.
-
Step 3: Deprotection
-
Rationale: The final step removes the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group from the pyrrole nitrogen under acidic conditions to yield the final product.
-
Procedure:
-
Dissolve the purified product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) and heat to 40°C for 4 hours.
-
Cool, concentrate under reduced pressure, and neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by chromatography or recrystallization to obtain the final compound.
-
Conclusion and Future Outlook
The pyrrolo[2,3-b]pyridine scaffold has journeyed from a laboratory curiosity to a cornerstone of modern drug discovery. Its history is a testament to the evolution of synthetic organic chemistry, from the harsh conditions of classical reactions to the precision and elegance of transition-metal catalysis. Its role as a premier kinase hinge-binding motif is firmly established, with multiple approved drugs validating its therapeutic potential.
Looking ahead, the versatility of the 7-azaindole core will continue to be exploited. Research is ongoing to develop derivatives targeting a wider range of kinases and other enzyme families.[14][18][19] The development of novel covalent inhibitors, where the scaffold directs a reactive group to form a permanent bond with the target protein, represents an exciting frontier.[13] As our understanding of disease biology deepens, the pyrrolo[2,3-b]pyridine scaffold will undoubtedly remain a critical tool for scientists striving to design the next generation of targeted medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
potential therapeutic targets of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, this compound. By synthesizing data from structurally analogous compounds, this document provides a scientifically-grounded framework for initiating research and development programs centered on this molecule. We will delve into high-potential target classes, including protein kinases and central nervous system receptors, and provide detailed experimental workflows for target validation.
Introduction: The Prominence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable tool in drug discovery.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, leading to the development of approved drugs and numerous clinical candidates.[2] The inherent versatility of the 7-azaindole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, possesses two key substitutions on this core: a methyl group at the 3-position and a nitro group at the 5-position. The methyl group can enhance binding to hydrophobic pockets within target proteins, while the electron-withdrawing nitro group can modulate the acidity of the pyrrole N-H and influence key molecular interactions. While direct biological data for this specific compound is scarce in publicly available literature, a wealth of information on related analogs allows for the formulation of well-reasoned hypotheses regarding its potential therapeutic applications.
High-Potential Therapeutic Target Classes
Based on the established pharmacology of the 1H-pyrrolo[2,3-b]pyridine scaffold, the following target classes are proposed as high-priority areas of investigation for this compound.
Protein Kinase Inhibition
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology and immunology. The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.
2.1.1. Fibroblast Growth Factor Receptors (FGFRs)
Scientific Rationale: Aberrant FGFR signaling is a known driver in various cancers.[3] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4] The core scaffold effectively mimics the purine structure of ATP, enabling competitive binding at the kinase active site. The substitutions on this compound may offer unique interactions within the ATP-binding pocket, potentially leading to high potency and selectivity.
Potential Indications: Hepatocellular carcinoma, breast cancer, and other solid tumors with FGFR pathway dysregulation.[4]
2.1.2. Phosphoinositide 3-Kinases (PI3Ks)
Scientific Rationale: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers. The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors.[5] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, a common interaction motif in PI3K inhibitors.
Potential Indications: Various solid and hematological malignancies.
2.1.3. Janus Kinases (JAKs)
Scientific Rationale: JAKs are a family of cytoplasmic tyrosine kinases that play a crucial role in cytokine signaling and immune responses.[6] Inhibition of JAKs, particularly JAK3, is a validated strategy for the treatment of autoimmune diseases like rheumatoid arthritis and organ transplant rejection.[6] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective JAK3 inhibitors.[6]
Potential Indications: Rheumatoid arthritis, psoriasis, inflammatory bowel disease, and prevention of organ transplant rejection.
Phosphodiesterase 4 (PDE4) Inhibition
Scientific Rationale: PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[7] The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent and selective inhibitors of PDE4B, a subtype of PDE4 that is highly expressed in inflammatory and immune cells.[7] These inhibitors have shown promise in models of central nervous system diseases and inflammation.[7]
Potential Indications: Chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neuroinflammatory disorders.
Central Nervous System (CNS) Targets
Scientific Rationale: The 7-azaindole scaffold's ability to cross the blood-brain barrier makes it an attractive starting point for CNS-acting drugs. Derivatives have shown affinity for key neurotransmitter transporters and receptors. Specifically, compounds incorporating the 7-azaindole moiety have demonstrated high affinity for the serotonin transporter (SERT), suggesting potential as antidepressants.[1]
Potential Indications: Major depressive disorder and other psychiatric conditions.
Experimental Validation Strategies
A systematic approach is required to validate the interaction of this compound with its potential targets. The following workflows outline key experimental steps.
General Workflow for Target Identification and Validation
Caption: General workflow for target validation.
Detailed Protocol: Kinase Inhibition Assay (Example: FGFR1)
Objective: To determine the in vitro inhibitory activity of this compound against FGFR1 kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase (e.g., from SignalChem).
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (test compound).
-
Staurosporine (positive control).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the substrate and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of FGFR1 enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway Diagram: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway.
Quantitative Data Summary
While specific data for this compound is not available, the table below summarizes representative IC₅₀ values for other 1H-pyrrolo[2,3-b]pyridine derivatives against various targets, illustrating the potential potency range for this scaffold.
| Target | Derivative Class | Representative IC₅₀ (nM) | Reference |
| FGFR1 | 3,5-disubstituted | 7 | [3] |
| PI3Kα | 7-azaindole derivative | 15 | [8] |
| JAK3 | 4,5-disubstituted | 2.8 | [6] |
| PDE4B | 2-carboxamide | 140 | [7] |
| SERT | 3-substituted | 9.2 (Ki) | [1] |
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly fertile ground for the discovery of novel therapeutics. Based on extensive literature evidence from analogous compounds, this compound emerges as a compelling candidate for investigation against a range of high-value therapeutic targets, most notably protein kinases such as FGFR, PI3K, and JAKs, as well as PDE4 and CNS targets like SERT.
The immediate next steps should involve the synthesis or acquisition of the compound, followed by broad in vitro screening to identify primary hits. Subsequent efforts should focus on confirming on-target activity in cellular models and elucidating the mechanism of action. The structural information from these initial studies will be invaluable for guiding future lead optimization efforts, potentially through modification of the methyl and nitro groups to enhance potency, selectivity, and drug-like properties. This structured approach will pave the way for a comprehensive evaluation of the therapeutic potential of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The protocol is divided into two main stages: the synthesis of the precursor, 3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-methyl-7-azaindole), followed by its regioselective nitration. This guide emphasizes the rationale behind the experimental choices, ensuring a reproducible and efficient synthesis.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a methyl group at the 3-position and a nitro group at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This protocol details a reliable method for the synthesis of this compound, providing researchers with a practical guide for accessing this important molecule.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps, starting from commercially available 2-fluoro-3-methylpyridine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 3-methyl-7-azaindole precursor can be achieved through a one-pot reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, mediated by a strong base.[1] This approach offers an efficient route to the desired heterocyclic core.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Fluoro-3-methylpyridine | 111.11 | 1.08 | >98% |
| Benzaldehyde | 106.12 | 1.044 | >99% |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 199.44 | - | 95% |
| Diisopropyl ether | 102.17 | 0.724 | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add potassium bis(trimethylsilyl)amide (3.0 eq).
-
Add anhydrous diisopropyl ether to the flask and cool the suspension to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 2-fluoro-3-methylpyridine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add the solution from step 3 to the cooled KHMDS suspension over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-1H-pyrrolo[2,3-b]pyridine.
Part 2: Nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
The nitration of the 1H-pyrrolo[2,3-b]pyridine ring system is a crucial step. Electrophilic substitution on the 7-azaindole nucleus preferentially occurs at the 3-position of the electron-rich pyrrole ring.[2] However, since the 3-position is already substituted with a methyl group, the nitration is directed to the 5-position of the pyridine ring, which is the next most activated position for electrophilic attack. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for the nitration of such heterocyclic systems.[3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine | 132.16 | - |
| Fuming Nitric Acid | 63.01 | >90% |
| Concentrated Sulfuric Acid | 98.08 | 98% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The reaction is exothermic and requires careful temperature control.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
application of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine in kinase inhibitor studies
An Application Guide for the Characterization of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Studies
Introduction
The field of kinase drug discovery continues to be a cornerstone of modern therapeutics, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent one of the largest and most "druggable" gene families.[1] The pyrrolo[2,3-b]pyridine core, an analog of indole, is a privileged scaffold in medicinal chemistry. Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, making it a powerful starting point for the design of potent and selective inhibitors.[2]
This document serves as a detailed application guide for researchers and drug development professionals on the utilization of This compound , a key heterocyclic compound. We will explore its application as a foundational scaffold for developing targeted kinase inhibitors. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to characterize its activity from initial biochemical screening to cell-based efficacy studies.
PART 1: SCIENTIFIC BACKGROUND & MECHANISM OF ACTION
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Hinge-Binder
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors against a range of clinically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] Its efficacy stems from the nitrogen atom in the pyridine ring and the pyrrole NH group, which act as hydrogen bond acceptors and donors, respectively. This arrangement mimics the adenine region of ATP, allowing it to anchor effectively within the kinase hinge region.
The substitutions on this core are critical for modulating potency and selectivity. The 3-methyl group can provide favorable interactions within the active site, while the 5-nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the ring system and potentially form crucial interactions with specific amino acid residues. For instance, in studies on FGFR inhibitors, a substitution at the 5-position was identified as a key factor in improving compound activity.[2]
Hypothesized Target Pathway: Fibroblast Growth Factor Receptor (FGFR)
For the protocols outlined herein, we will consider the Fibroblast Growth Factor Receptor (FGFR) signaling pathway as a primary example. Abnormal activation of the FGFR pathway, through mutations, amplification, or fusions, is a known driver in various cancers.[2] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which in turn regulate cell proliferation, survival, and migration.[2] An inhibitor based on the this compound scaffold would aim to block this initial phosphorylation event.
PART 2: IN VITRO CHARACTERIZATION - BIOCHEMICAL ASSAYS
Biochemical assays are the first step in characterizing a potential inhibitor. They utilize purified enzymes and substrates to measure the direct effect of a compound on the kinase's catalytic activity in a controlled, cell-free environment.[5] This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Data Presentation: Kinase Selectivity Profile
A critical aspect of inhibitor development is understanding its selectivity. The compound should be profiled against a panel of related and unrelated kinases to assess off-target effects. The results are typically presented as IC50 values.
| Kinase Target | This compound IC50 (nM) [Hypothetical Data] | Reference Compound IC50 (nM) [e.g., Dovitinib] |
| FGFR1 | 75 | 8 |
| FGFR2 | 120 | 12 |
| VEGFR2 | 850 | 13 |
| CDK2 | >10,000 | >10,000 |
| GSK-3β | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes, based on the expected behavior of a selective pyrrolopyridine-based inhibitor.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-quantification assay to measure kinase activity. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[6]
Rationale: The ADP-Glo™ assay is a universal platform applicable to virtually any kinase, offering high sensitivity and a broad dynamic range.[6][7] The "stop and glow" format is well-suited for high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in a 384-well plate to create a concentration gradient. Keep the final DMSO concentration in the assay below 1% to minimize solvent effects.[5]
-
-
Kinase Reaction:
-
In a separate 384-well assay plate, add 5 µL of the kinase reaction mixture. This mixture contains the purified kinase (e.g., FGFR1), the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration.[6]
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compound from the compound plate to the assay plate.
-
Include "no-enzyme" controls for background correction and "no-inhibitor" (DMSO only) controls for 100% activity reference.
-
Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background (no-enzyme control) and expressing the results as a percentage of the high control (DMSO only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
PART 3: CELLULAR ACTIVITY ASSESSMENT
While biochemical assays are essential, they do not fully predict a compound's behavior in a living system.[8] Cell-based assays are crucial for evaluating a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect, such as inhibiting cell proliferation.[9][10]
Protocol 2: Cell Proliferation / Viability Assay
This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase's activity. For an FGFR inhibitor, a cell line with known FGFR amplification or mutation (e.g., certain breast or lung cancer cell lines) would be appropriate.[2]
Rationale: This assay provides a functional readout of the compound's on-target effect. A reduction in cell viability upon treatment indicates that the compound is successfully inhibiting a pathway critical for cell survival and growth.[11]
Step-by-Step Methodology:
-
Cell Line and Culture:
-
Select a cancer cell line with documented dependency on the target kinase (e.g., a breast cancer 4T1 cell line for FGFR).[2]
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
-
Cell Plating:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well clear-bottom plate at an optimized density (e.g., 2,000-5,000 cells per well) in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach and resume proliferation.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Add the diluted compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression to calculate the GI50 (concentration that causes 50% inhibition of cell growth).
-
Conclusion
This compound represents a valuable chemical entity for kinase inhibitor discovery. The protocols detailed in this guide provide a robust framework for its initial characterization. By systematically progressing from biochemical potency and selectivity profiling to cellular efficacy evaluation, researchers can effectively determine its potential as a lead compound. Further studies, including target engagement assays (e.g., NanoBRET™), downstream signaling analysis (e.g., Western blotting for phosphorylated substrates), and eventual in vivo xenograft models, would be the logical next steps in advancing a promising candidate toward clinical development.[8][11]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. reactionbiology.com [reactionbiology.com]
The Strategic Utility of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Pharmaceutical Synthesis
Introduction: In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure." Its isosteric relationship with indole allows it to mimic the natural substrate, while the pyridine nitrogen often enhances solubility and provides an additional point for hydrogen bonding, thereby improving pharmacokinetic properties. Within this esteemed class of heterocycles, 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine stands out as a highly versatile and strategic pharmaceutical intermediate. The presence of the methyl group at the 3-position and the nitro group at the 5-position provides a unique combination of steric and electronic properties, enabling a wide array of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, complete with detailed protocols for its utilization in the synthesis of advanced pharmaceutical targets, particularly kinase inhibitors.
The Architectural Advantage: Synthesis and Core Properties
The synthesis of this compound is conceptually based on established methods for constructing the 7-azaindole core, often starting from appropriately substituted pyridine precursors. A common and scalable approach involves the cyclization of a substituted aminopyridine. While a direct, publicly available, detailed protocol for the title compound is not prevalent, a highly analogous and scalable synthesis of 5-nitro-7-azaindole provides a robust template. This process typically begins with a substituted 2-aminopyridine, which undergoes a series of reactions to build the fused pyrrole ring.
A plausible and efficient synthetic route for this compound commences with 2-amino-3-methyl-5-nitropyridine. This starting material can be challenging to cyclize directly due to the electron-withdrawing nature of the nitro group. A successful strategy involves a multi-step sequence that first introduces a handle for cyclization, followed by the ring-closing reaction.
Conceptual Synthetic Pathway:
Caption: A plausible synthetic route to the target intermediate.
The Power of Two: Reactivity and Functionalization
The true value of this compound as a pharmaceutical intermediate lies in the distinct reactivity imparted by its two key functional groups: the 5-nitro group and the 3-methyl group.
The 5-Nitro Group: A Gateway to Diverse Functionalities
The electron-withdrawing nitro group serves two primary purposes. Firstly, it deactivates the pyridine ring towards electrophilic substitution, directing reactions to other positions. More importantly, it is a versatile precursor to the 5-amino group, a critical pharmacophore in many kinase inhibitors.
Protocol 1: Catalytic Reduction of the Nitro Group
The reduction of the 5-nitro group to a 5-amino group is a cornerstone transformation in the utilization of this intermediate. This is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a set pressure).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine. The crude product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.
-
Solvent: Protic solvents like methanol or ethanol are excellent for dissolving the starting material and the resulting amine, and they do not interfere with the hydrogenation process.
-
Hydrogen Source: Gaseous hydrogen is the most common and effective reducing agent for this transformation.
The 3-Methyl Group: A Steric and Electronic Anchor
The methyl group at the 3-position influences the molecule's reactivity in several ways. It provides steric bulk, which can direct the approach of reagents in subsequent reactions. Electronically, it is a weakly donating group, which can subtly influence the reactivity of the pyrrole ring. While electrophilic substitution on the pyrrole ring of 7-azaindoles typically occurs at the 3-position, the presence of the methyl group blocks this site.[1][2] This effectively directs further electrophilic substitutions to other positions on the pyrrole or pyridine ring, offering a degree of regiochemical control.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The 7-azaindole core is a key feature in several FDA-approved kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[3][4] The 5-amino-7-azaindole moiety is particularly important for binding to the hinge region of many kinases. 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine, derived from the title compound, is therefore a valuable building block for the synthesis of novel kinase inhibitors and analogs of existing drugs.
Application Note: Synthesis of a Vemurafenib Analog Precursor
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase.[3] Its structure features a 1H-pyrrolo[2,3-b]pyridine core. By using 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine, medicinal chemists can synthesize novel analogs of Vemurafenib with modified properties.
Workflow for the Synthesis of a Kinase Inhibitor Scaffold:
Caption: General workflow for utilizing the intermediate in kinase inhibitor synthesis.
Protocol 2: Amide Coupling to Form a Key Kinase Inhibitor Scaffold
This protocol describes the coupling of 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine with a suitable carboxylic acid to form an amide bond, a common linkage in kinase inhibitors.
Experimental Protocol:
-
Acid Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) and a base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the same anhydrous solvent to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide product.
Trustworthiness of the Protocol: This protocol is a standard and widely validated method for amide bond formation in medicinal chemistry. The use of well-established coupling reagents ensures high efficiency and minimizes side reactions. The aqueous work-up procedure effectively removes unreacted reagents and byproducts, and column chromatography provides a high-purity final product.
Quantitative Data Summary
| Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Purity Target (%) |
| This compound | 177.16 | >90 (final step) | >98 |
| 3-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine | 147.18 | >95 (reduction) | >95 |
| Amide-coupled Product | Varies | 60-90 | >98 (after purification) |
Conclusion
This compound is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex drug molecules, particularly kinase inhibitors. Its synthesis, while requiring careful control, is based on established chemical principles. The differential reactivity of the 5-nitro and 3-methyl groups allows for a stepwise and regioselective functionalization, making it a valuable tool for medicinal chemists. The protocols provided herein offer a practical guide for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for Cell-Based Assays with 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Introduction: Characterizing a Novel Pyrrolo[2,3-b]pyridine Derivative
The pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit a range of therapeutic effects, including the inhibition of protein kinases such as Fibroblast Growth Factor Receptor (FGFR) and Phosphodiesterase 4B (PDE4B).[3][4][5] Consequently, these compounds are of considerable interest in the development of novel therapeutics, particularly in oncology.[4][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel derivative, 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, using a suite of robust cell-based assays. The proposed experimental workflow is designed to systematically evaluate its cytotoxic and cytostatic effects, its potential to induce apoptosis, and its impact on cell cycle progression and key intracellular signaling pathways.
The protocols herein are presented as a foundational framework. It is imperative for researchers to perform cell line-specific optimization of parameters such as cell seeding density, compound concentration ranges, and incubation times to ensure data accuracy and reproducibility.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window and informs the concentration ranges for subsequent, more detailed mechanistic studies. We will utilize two common colorimetric assays: the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability.[9][10][11]
Principle of Tetrazolium Salt Reduction Assays
Living, metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[9][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step before absorbance reading.[9][10]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, simplifying the protocol.[9][12]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT/XTT Cell Viability Assays.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Following the determination of the compound's cytotoxic/cytostatic concentration range (e.g., the IC50 value), the next logical step is to investigate the mechanism of cell death or growth inhibition. We will explore two key cellular processes: apoptosis and cell cycle progression.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[13][14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Caption: Workflow for Annexin V & PI Apoptosis Assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge and wash the cell pellet twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour.[15]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[16][17] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[18] An accumulation of cells in a particular phase may suggest that the compound interferes with cell cycle checkpoints.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.[19]
Part 3: Target Engagement - Kinase Signaling Pathway Analysis
Given that many pyrrolo[2,3-b]pyridine derivatives are known kinase inhibitors, a logical next step is to investigate the effect of this compound on key signaling pathways regulated by kinases, such as the PI3K/Akt and MAPK/ERK pathways.[20][21][22] Western blotting is the gold-standard technique for this analysis.[21][23]
Principle of Western Blotting for Phospho-Proteins
Western blotting allows for the detection of specific proteins in a complex mixture.[24] By using phospho-specific antibodies, it is possible to measure the phosphorylation status of key signaling proteins, which is a direct indicator of kinase activity.[23] A decrease in the phosphorylation of a kinase's substrate following treatment with the compound would suggest an inhibitory effect. It is crucial to also probe for the total protein levels to ensure that any observed changes in phosphorylation are not due to changes in overall protein expression.
Caption: Western Blotting Workflow for Signaling Analysis.
Detailed Protocol: Western Blotting
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 30-60 minutes) to observe acute signaling changes. Lyse cells in ice-cold RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
Sample Preparation: Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.[21][23]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[21][24]
-
Blocking and Antibody Incubation: Block the membrane in 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[21][23]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Interpretation
| Assay Type | Key Parameters to Determine | Example Data Presentation |
| Cell Viability (MTT/XTT) | IC50 (half-maximal inhibitory concentration) | Dose-response curve plotting % viability vs. log[concentration] |
| Apoptosis (Annexin V/PI) | Percentage of live, early apoptotic, late apoptotic, and necrotic cells | Quadrant plot from flow cytometry data |
| Cell Cycle (PI Staining) | Percentage of cells in G0/G1, S, and G2/M phases | DNA content histogram |
| Western Blotting | Relative phosphorylation levels of target proteins (normalized to total protein) | Bar graph showing densitometry analysis of protein bands |
Conclusion
This application note provides a structured, multi-faceted approach to the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and key kinase signaling pathways, researchers can build a comprehensive biological profile of this novel compound. The insights gained from these foundational assays are critical for guiding further preclinical development and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Large-Scale Synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical research. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1] This guide details a robust two-step synthetic pathway, beginning with the construction of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective nitration at the C5 position. Emphasis is placed on reaction scalability, process safety, and methodological transparency to ensure reproducibility and safe implementation in a research or production environment. Detailed protocols, causality behind experimental choices, and critical safety procedures for handling nitrating agents on a large scale are thoroughly discussed.
Synthetic Strategy and Rationale
The synthesis of this compound is approached via a two-stage process designed for scalability and efficiency.
Stage 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 1). The initial stage focuses on constructing the core 7-azaindole ring system. While numerous methods exist for azaindole synthesis, such as the Fischer and Bartoli syntheses, a practical approach starting from readily available pyridine derivatives is often preferred for large-scale applications due to cost and availability of starting materials.[2][3][4]
Stage 2: Regioselective Nitration. The second stage involves the electrophilic nitration of Intermediate 1 . Electrophilic substitution on the 7-azaindole ring is known to predominantly occur at the electron-rich C3 position of the pyrrole ring.[2] To achieve the desired C5-nitrated product, the reaction conditions must overcome this natural reactivity. This protocol utilizes a strong acid medium (H₂SO₄/HNO₃) which protonates the pyridine nitrogen. This protonation deactivates the pyridine ring towards electrophilic attack, allowing the nitronium ion (NO₂⁺) to react with the still nucleophilic pyrrole ring. While the C3 position remains the most electronically favored, careful control of reaction conditions can yield the C5 isomer.
The overall synthetic workflow is depicted below.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1)
This section outlines the synthesis of the key intermediate. A common and effective method is a variation of the Madelung synthesis, which involves the base-catalyzed cyclization of an N-acyl-o-toluidine derivative.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Amino-3-picoline | Multi-neck round-bottom flasks (appropriate scale) |
| Diethyl oxalate | Mechanical stirrer |
| Potassium tert-butoxide (t-BuOK) | Heating mantle with temperature controller & probe |
| Toluene, anhydrous | Condenser and inert gas (N₂/Ar) setup |
| Ethanol (EtOH) | Addition funnel |
| Hydrochloric acid (HCl), concentrated | Large glass funnel and filter paper |
| Sodium hydroxide (NaOH) solution | pH meter or pH strips |
| Diethyl ether or MTBE | Rotary evaporator |
| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Vacuum oven |
Detailed Experimental Protocol
Step 1: N-Acylation
-
To a large, dry, multi-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-amino-3-picoline (1.0 eq) and anhydrous toluene (10 mL per gram of starting material).
-
Begin stirring and add diethyl oxalate (1.1 eq) dropwise via an addition funnel over 30 minutes. The reaction is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. The product may precipitate. Filter the solid, wash with cold toluene, and dry under vacuum.
Step 2: Cyclization
-
To a separate, appropriately sized dry flask under a nitrogen atmosphere, add potassium tert-butoxide (3.0 eq) and anhydrous toluene.
-
Heat the suspension to 80-90°C with vigorous stirring.
-
Add the N-acylated product from the previous step portion-wise over 1 hour, controlling the addition rate to manage the exotherm.
-
After the addition is complete, increase the temperature to reflux and maintain for 8-12 hours. Monitor the reaction for the formation of the cyclized product.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This is an exothermic process.
-
Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1) as a solid.
Stage 2: Large-Scale Nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1)
This stage requires strict adherence to safety protocols due to the use of highly corrosive and reactive nitrating agents and the exothermic nature of the reaction.
Critical Safety Protocols for Nitration
Nitration reactions are highly energetic and can lead to thermal runaway if not properly controlled.[5][6] All operations must be conducted behind a blast shield in a certified, high-performance chemical fume hood.[7][8]
| Hazard | Mitigation & PPE |
| Thermal Runaway | Use a reactor with efficient cooling and overhead stirring. Ensure slow, dropwise addition of reagents with continuous temperature monitoring. Prepare a large ice/acetone bath for emergency cooling. |
| Corrosivity | Use acid-resistant equipment. Wear personal protective equipment (PPE) at all times: acid-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.[5][7] |
| Toxic Fumes | All work must be performed in a well-ventilated fume hood. Nitrogen oxides (NOx) are highly toxic.[5] |
| Explosion | Avoid contact of the nitrating mixture with incompatible materials (e.g., organic solvents like acetone, bases, metals).[7] |
| Spills | Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate, lime) readily available.[8] |
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1) | Jacketed glass reactor with overhead stirrer |
| Sulfuric acid (H₂SO₄), concentrated (98%) | Chiller/circulator for reactor cooling |
| Nitric acid (HNO₃), fuming (≥90%) or concentrated (70%) | Calibrated addition funnel or dosing pump |
| Crushed ice / Deionized water | Temperature probe |
| Sodium bicarbonate (NaHCO₃), saturated solution | Blast shield |
| Ethyl acetate or Dichloromethane | Large Büchner funnel and vacuum flask |
Detailed Nitration Protocol
Figure 2: Step-by-step workflow for the nitration process.
-
Reactor Setup: In a jacketed reactor equipped with an overhead stirrer and temperature probe, add concentrated sulfuric acid (H₂SO₄, approx. 5-10 mL per gram of substrate).
-
Cooling: Begin stirring and cool the sulfuric acid to between -5 °C and 0 °C using the circulator.
-
Substrate Addition: Add the 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1) (1.0 eq) in small portions, ensuring the internal temperature does not exceed 10 °C. The substrate will protonate and dissolve.
-
Nitrating Mixture Preparation: In a separate flask, carefully add nitric acid (HNO₃, 1.05-1.1 eq) to a small amount of cold, concentrated H₂SO₄. Cool this mixture to 0 °C.
-
Reaction: Add the cold nitrating mixture to the reactor dropwise via an addition funnel. The rate of addition must be controlled to maintain the internal temperature below 5 °C. A significant exotherm will be observed.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC/LC-MS.
-
Quenching: Prepare a separate large vessel containing a vigorously stirred mixture of crushed ice and water (at least 10-20 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the ice. This will precipitate the product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous suspension until the pH is between 7 and 8. Caution: Vigorous gas (CO₂) evolution will occur.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the solid under vacuum at 40-50 °C to yield crude This compound (2) .
Purification and Characterization
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or acetonitrile to achieve high purity.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | Yellow to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic protons on the pyridine and pyrrole rings, and a singlet for the methyl group. The introduction of the nitro group will cause characteristic downfield shifts. |
| ¹³C NMR | Resonances consistent with the 8 carbons of the heterocyclic core. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₈H₇N₃O₂ (178.16 g/mol ). |
| HPLC Purity | ≥ 98% after recrystallization. |
Conclusion
This application note provides a detailed and scalable two-step synthesis for this compound. The described protocols emphasize process control and safety, particularly for the hazardous nitration step. By explaining the rationale behind the synthetic strategy and providing step-by-step instructions, this guide serves as a valuable resource for researchers and process chemists in the field of drug development and heterocyclic chemistry. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis on a large scale.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Application Notes and Protocols for the Derivatization of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine for SAR Studies
Introduction: The Strategic Value of the 3-Methyl-5-nitro-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N) in close proximity, allows it to mimic the purine base adenine and effectively interact with the hinge region of many protein kinases.[1][2] This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas.[1][3] The 3-methyl-5-nitro derivative is a particularly valuable starting material for structure-activity relationship (SAR) studies. The nitro group, being a strong electron-withdrawing group, can be readily transformed into a versatile amino functionality, which in turn opens up a vast chemical space for derivatization. The methyl group at the 3-position provides a vector for substitution into a different region of the target's binding pocket.
This guide provides a comprehensive overview of the strategic derivatization of 3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, offering detailed protocols and the scientific rationale behind the proposed synthetic routes. The aim is to empower researchers to systematically explore the chemical space around this scaffold and to elucidate the SAR for their biological target of interest.
Strategic Overview of Derivatization for SAR Studies
A systematic SAR exploration of the this compound scaffold involves the independent and combined modification of three key positions: the 5-position (via the nitro group), the 3-position (via the methyl group), and the pyrrole nitrogen (N-1).
DOT Diagram: Overall Derivatization Strategy
Caption: Overall derivatization strategy for SAR studies.
Part 1: Derivatization at the 5-Position via the Nitro Group
The nitro group is not merely a placeholder but a gateway to a multitude of functionalities. Its reduction to an amine is the pivotal first step, yielding 5-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile intermediate for extensive SAR exploration.
Protocol 1: Reduction of the 5-Nitro Group to a 5-Amino Group
The reduction of aromatic nitro groups is a well-established transformation, with several reliable methods available. The choice of reagent is often dictated by the presence of other functional groups in the molecule. For the this compound scaffold, catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with metals in acidic media offers a robust and often more chemoselective option.
Method A: Catalytic Hydrogenation
-
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups.[4] This method is generally high-yielding and the workup is straightforward.
-
Materials:
-
This compound
-
10% Palladium on carbon (50% wet)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol, carefully add 10% Pd/C (0.1 eq by weight).
-
The reaction flask is evacuated and backfilled with hydrogen gas (a balloon is typically sufficient for small-scale reactions).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 5-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine, which can be purified by column chromatography or recrystallization if necessary.
-
Method B: Reduction with Iron in Acetic Acid
-
Rationale: The use of iron powder in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction.[4] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.
-
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
A mixture of this compound (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid is heated to 60-80 °C.
-
The reaction is stirred at this temperature and monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through Celite® to remove the iron salts.
-
The filtrate is carefully neutralized by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product.
-
Subsequent Derivatization of the 5-Amino Group
The newly formed 5-amino group is a nucleophilic handle that can be readily derivatized to introduce a wide range of substituents, allowing for the exploration of different interactions within the target's binding site.
| Derivative Type | Rationale for SAR |
| Amides | Introduce hydrogen bond donors and acceptors; explore steric bulk and lipophilicity. |
| Sulfonamides | Introduce strong hydrogen bond acceptors; probe for interactions with specific residues. |
| N-Alkyl/Aryl Amines | Modify basicity and introduce larger hydrophobic groups. |
DOT Diagram: Derivatization of the 5-Amino Group
Caption: Key derivatization pathways for the 5-amino intermediate.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
To introduce aryl or heteroaryl substituents, which are crucial for exploring pi-stacking and other hydrophobic interactions, the 5-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This 5-halo-3-methyl-1H-pyrrolo[2,3-b]pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Method A: Suzuki-Miyaura Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that allows for the introduction of a wide variety of aryl and heteroaryl groups.[5][6]
-
Materials:
-
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/water, DME)
-
-
Procedure:
-
To a degassed solution of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), and base (2.0 eq) in a suitable solvent mixture (e.g., dioxane/water 4:1), add the palladium catalyst (0.05 eq).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Method B: Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines at the 5-position.[7][8] This is a highly valuable reaction for SAR, as it allows for the introduction of diverse amine substituents.
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, ligand, and base.
-
Anhydrous solvent is added, followed by the 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the amine (1.2 eq).
-
The reaction vessel is sealed and heated to 80-110 °C.
-
The reaction is monitored by LC-MS for completion.
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
-
Part 2: Derivatization at the 3-Position via the Methyl Group
The 3-methyl group serves as a handle for introducing substituents into a different region of the binding pocket. The most common strategy involves a benzylic-type bromination followed by nucleophilic substitution.
Protocol 3: Benzylic Bromination of the 3-Methyl Group
-
Rationale: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is the standard method for the selective bromination of benzylic positions.[10][11] The electron-withdrawing nitro group at the 5-position may deactivate the ring towards electrophilic aromatic bromination, favoring the desired radical pathway at the methyl group.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous carbon tetrachloride or acetonitrile
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CCl₄ or acetonitrile, add NBS (1.1 eq) and AIBN (0.1 eq).
-
The mixture is heated to reflux under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS. The appearance of a new, less polar spot and the consumption of the starting material indicates reaction progress.
-
After completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The resulting 3-(bromomethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine is often used in the next step without further purification.
-
Subsequent Derivatization of the 3-(Bromomethyl) Group
The 3-(bromomethyl) intermediate is a potent electrophile, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of a diverse array of functionalities.
| Nucleophile | Resulting Linkage | Rationale for SAR |
| Amines (R₂NH) | -CH₂-NR₂ | Introduce basic centers, hydrogen bond donors/acceptors, and explore steric space. |
| Thiols (RSH) | -CH₂-SR | Introduce flexible, lipophilic linkers. |
| Alcohols/Phenols (ROH) | -CH₂-OR | Introduce ether linkages, modifying polarity and hydrogen bonding capacity. |
Part 3: Derivatization at the Pyrrole Nitrogen (N-1)
While many active 7-azaindole-based inhibitors retain the N-H for hydrogen bonding, its alkylation or arylation can be a valuable strategy to probe for steric clashes or to modulate the compound's physicochemical properties, such as solubility and metabolic stability.
Protocol 4: N-Alkylation of the Pyrrole Ring
-
Rationale: The pyrrole N-H is acidic and can be deprotonated with a suitable base, followed by quenching with an electrophile like an alkyl halide.
-
Materials:
-
This compound
-
Base (e.g., NaH, K₂CO₃)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of the 7-azaindole (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The alkyl halide (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
-
Conclusion
The this compound scaffold is a highly tractable starting point for the generation of diverse chemical libraries for SAR studies. By systematically applying the derivatization strategies outlined in these protocols—reduction of the nitro group followed by a plethora of amine-based transformations, functionalization of the 3-methyl group via benzylic bromination, and selective N-alkylation—researchers can efficiently navigate the chemical space around this privileged core. The insights gained from such studies are invaluable for the development of potent and selective modulators of various biological targets.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Application Note: Leveraging 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery (FBDD)
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the 7-azaindole fragment, 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, in fragment-based drug discovery campaigns.
Introduction: The Power of Privileged Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes a more focused approach. It screens small, low-molecular-weight fragments (typically <300 Da) that, despite binding with low affinity (micromolar to millimolar range), do so with high ligand efficiency.[3][4] This allows for a more thorough exploration of a target's chemical space and provides a rational, structure-guided path to developing potent and selective lead compounds.[5][6]
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a privileged structure in medicinal chemistry.[7][8] Its unique combination of a hydrogen-bond-donating pyrrole ring and a hydrogen-bond-accepting pyridine ring has made it a core component of numerous biologically active molecules targeting kinases, polymerases, and other key protein classes in diseases ranging from cancer to viral infections.[7][9][10]
This application note presents a detailed protocol and strategic guide for the use of a specific, rationally designed 7-azaindole derivative, This compound , as a versatile fragment in FBDD campaigns. We will detail its qualification, its application in a robust biophysical screening cascade, and strategies for its evolution from a validated hit to a promising lead series.
Fragment Profile and Qualification Protocol
The selection of high-quality fragments is paramount to the success of an FBDD campaign. This compound was chosen for its desirable fragment properties, which are summarized below.
Physicochemical Properties
| Property | Value | Rationale for FBDD |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 Da | Well within the "Rule of Three" for fragments (<300 Da), ensuring higher probability of binding.[1] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Provides a key interaction point for anchoring within a binding site. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, 2x Nitro O) | Offers multiple opportunities for directed interactions with the target protein. |
| logP (calculated) | ~1.5 | Balances solubility with sufficient lipophilicity for cell permeability and binding. |
| Structural Features | - Nitro Group: A strong electron-withdrawing group and a versatile chemical handle for subsequent fragment evolution (e.g., reduction to an amine).[11] - 3-Methyl Group: Blocks a common site of electrophilic attack, potentially improving metabolic stability and directing synthetic modifications to other positions.[12] |
Protocol: Fragment Quality Control (QC)
Causality: Ensuring the purity, solubility, and stability of a fragment is a critical, self-validating step. Impurities can lead to false positives, while poor solubility can result in false negatives and inaccurate affinity measurements.
Instrumentation:
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)
-
¹H Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)
-
Nephelometer or similar light-scattering instrument
Procedure:
-
Purity Assessment (LC-MS):
-
Prepare a 10 mM stock solution of the fragment in 100% DMSO.
-
Dilute to 10 µM in a 50:50 acetonitrile:water mobile phase.
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution (e.g., 5% to 95% acetonitrile over 5 minutes).
-
Acceptance Criterion: Purity should be ≥95% as measured by UV absorbance (e.g., at 254 nm). The mass spectrum must correspond to the expected molecular weight [M+H]⁺ = 178.16.
-
-
Identity Confirmation (¹H NMR):
-
Dissolve ~1-2 mg of the fragment in 0.6 mL of deuterated DMSO (DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Acceptance Criterion: The observed spectrum must be consistent with the structure of this compound, with no significant impurity peaks (>5%).
-
-
Solubility Assessment:
-
Prepare a dilution series of the fragment from the 10 mM DMSO stock into the final aqueous assay buffer (e.g., PBS, pH 7.4).
-
Incubate for 1 hour at room temperature.
-
Measure turbidity using nephelometry.
-
Acceptance Criterion: The fragment should remain soluble up to the highest screening concentration (e.g., 500 µM) with no evidence of aggregation or precipitation.
-
The FBDD Screening Cascade: From Initial Hit to Validated Structure
A tiered, multi-technique approach is essential for reliably identifying and validating fragment hits, as their weak affinities pose significant challenges.[13] Our recommended cascade leverages orthogonal biophysical methods to build confidence at each step.
Figure 1: A robust, multi-stage FBDD screening cascade.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique ideal for primary screening because it can detect the weak, transient binding typical of fragments in real-time and offers high throughput.[3]
Instrumentation: Biacore, Sierra SPR, or equivalent system.
Procedure:
-
Target Immobilization:
-
Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) appropriate for small molecule binding.
-
Create a reference channel (mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Dissolve the fragment library, including this compound, in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to aid solubility.
-
Perform a single-concentration screen, injecting each fragment (e.g., at 200 µM) over the target and reference channels.
-
Monitor the change in refractive index, measured in Response Units (RU).
-
Hit Criterion: A fragment is considered an initial hit if it produces a dose-dependent binding signal on the target surface that is significantly above the signal on the reference channel and the noise of the baseline.
-
Protocol: Orthogonal Hit Validation via NMR Spectroscopy
Causality: An orthogonal technique with different physical principles is required to eliminate artifacts and false positives from the primary screen (e.g., protein aggregators). Ligand-observed NMR methods like Saturation Transfer Difference (STD) are excellent for this, as they directly report on the binding of the small molecule to a high-molecular-weight target.[14]
Instrumentation: NMR Spectrometer (≥500 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare two samples for each hit fragment in a suitable deuterated buffer (e.g., D₂O phosphate buffer).
-
Sample 1: Fragment only (e.g., 200 µM).
-
Sample 2: Fragment (200 µM) + Target Protein (e.g., 10-20 µM).
-
-
STD-NMR Experiment:
-
Acquire a standard 1D proton reference spectrum for both samples.
-
Run the STD experiment, which involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied far from any protein or ligand signals.
-
Subtract the on-resonance from the off-resonance spectrum to generate the STD spectrum.
-
Validation Criterion: The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding. No signals will be observed if the fragment does not bind to the protein.
-
Protocol: Affinity Determination via Isothermal Titration Calorimetry (ITC)
Causality: Once a fragment is validated, ITC provides the gold-standard measurement of binding affinity (K_D), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction.[13] This quantitative data is crucial for prioritizing fragments and tracking progress during hit-to-lead optimization.
Instrumentation: MicroCal ITC200 or equivalent instrument.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein and dissolve the fragment in the exact same buffer to minimize heat of dilution artifacts.
-
Load the protein (e.g., 20-50 µM) into the sample cell.
-
Load a 10-20 fold higher concentration of the fragment (e.g., 400-1000 µM) into the injection syringe.
-
-
Titration Experiment:
-
Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 1-2 µL) of the fragment solution into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data to obtain the heat change per injection.
-
Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate K_D, n, and ΔH.
-
Prioritization Criterion: Fragments with high ligand efficiency (LE = -ΔG / number of heavy atoms) are often prioritized.
-
Structural Biology: Elucidating the Binding Mode
Causality: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the most valuable outcome of an FBDD campaign.[2][5] It provides definitive proof of binding and reveals the precise atomic interactions, which is the essential blueprint for structure-based drug design and the fragment evolution phase.
General Workflow:
-
Set up co-crystallization trials by mixing the protein with a 2-5 fold molar excess of the fragment.
-
Screen a wide range of crystallization conditions (precipitants, buffers, additives).
-
Optimize initial crystal hits to produce diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the structure to visualize the fragment's binding pose and its interactions with the protein.
Hit-to-Lead: Evolving the this compound Core
With a validated hit and a co-crystal structure in hand, the next phase is to rationally modify the fragment to increase its affinity and selectivity.[15][16] The chemical handles on our title fragment are well-suited for common evolution strategies.[11][17]
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. drughunter.com [drughunter.com]
- 5. What are fragment based drug design methods? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ajol.info [ajol.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
handling and storage guidelines for 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
An Application Guide for the Safe Handling and Storage of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Due to the compound's specific structural motifs—a pyrrolopyridine core and a nitro functional group—specialized procedures are required to ensure operator safety, experimental integrity, and compound stability. This guide synthesizes data from structurally related analogs and general chemical safety principles to establish best practices for laboratory use.
Compound Profile and Hazard Assessment
This compound belongs to the azaindole family, a class of nitrogen-containing heterocyclic compounds prevalent in biologically active molecules and pharmaceuticals.[1][2][3] The introduction of a nitro group significantly influences the molecule's electronic properties and potential reactivity.[4][5]
Structural Analysis:
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This scaffold is generally stable but, like many nitrogen heterocycles, can be reactive under certain conditions.[6][7]
-
Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group that can render the compound energetic or thermally sensitive.[5][8] It also increases the potential for the compound to be a mutagen or irritant.[8]
-
Structural Analog Comparison: The closely related compound, 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, provides the most direct insight into potential hazards.[9]
Based on this analysis, the following hazards should be assumed:
| Hazard Category | GHS Classification (Inferred) | Rationale and Causality |
| Acute Oral Toxicity | Category 4 (H302): Harmful if swallowed | Based on data for the bromo-analog and other functionalized pyrrolopyridines.[9][10] Ingestion may lead to systemic toxicity. |
| Skin Corrosion/Irritation | Category 2 (H315): Causes skin irritation | Common for functionalized N-heterocycles.[9][10] Direct contact may cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Category 1 (H318): Causes serious eye damage | Assumed from the bromo-analog.[9] Fine powders can be highly abrasive and chemically damaging to eye tissue, potentially leading to irreversible harm. |
| Respiratory Irritation | Category 3 (H335): May cause respiratory irritation | Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.[9] |
| Thermal Stability | Not Classified (Precaution Advised) | Aromatic nitro compounds can decompose exothermically at elevated temperatures. Avoidance of high heat is a critical precautionary measure.[5] |
Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to containment is the foundation of safe handling.[11] All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.
Mandatory PPE includes:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Nitrile or butyl rubber gloves. Contaminated gloves must be disposed of immediately, followed by hand washing.[12]
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If weighing outside of a containment system is unavoidable, a respirator with a P100 (HEPA) filter is necessary.[13]
Detailed Handling & Experimental Protocols
The following protocols are designed to minimize exposure and preserve compound integrity.
General Handling Workflow
The diagram below outlines the standard workflow for handling the compound from receipt to preparation for an experiment.
Caption: General workflow for handling this compound.
Protocol: Weighing the Solid Compound
Rationale: This protocol minimizes the generation of airborne dust and prevents static discharge, which can cause the fine powder to scatter.
-
Preparation: Place an anti-static weigh boat or creased weigh paper on a tared analytical balance inside the chemical fume hood.
-
Aliquotting: Using a clean spatula, carefully transfer a small amount of this compound from the stock vial to the weigh boat. Do not pour the powder directly from the vial.
-
Closure: Immediately and securely recap the main stock vial to prevent contamination and absorption of atmospheric moisture.
-
Recording: Record the final weight.
-
Transfer: Carefully transfer the weighed solid into the designated reaction or dissolution vessel. Use a funnel if the vessel opening is narrow.
Protocol: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
Rationale: Creating a stock solution is often safer for downstream applications than repeatedly handling the solid powder. DMSO is a common solvent, but its selection should be verified for experimental compatibility.
-
Solvent Dispensing: In the fume hood, dispense the calculated volume of anhydrous DMSO into an appropriate vial (e.g., amber glass vial with a PTFE-lined cap).
-
Compound Addition: Add the pre-weighed solid this compound to the solvent.
-
Dissolution: Cap the vial securely and mix the contents by vortexing or sonicating in a water bath until all solid has dissolved. Gentle warming may be applied if necessary, but aggressive heating should be avoided due to the presence of the nitro group.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the solution as recommended in Section 4.
Storage and Stability Guidelines
The stability of the compound is paramount for reproducible experimental results. The pyrrolopyridine nucleus and nitro group dictate the ideal storage conditions.
Rationale for Storage Conditions:
-
Cool Environment: Reduces the rate of potential degradation pathways. Some related compounds are stored at 2-8°C.[10]
-
Dry Environment: The compound is likely a fine solid, making it susceptible to hygroscopicity, which can affect its mass and stability.[14] A desiccator is recommended for long-term storage of the solid.
-
Dark Environment: Protection from light (using an amber vial or storing in a dark cabinet) is crucial as nitroaromatic compounds can be photolabile.
-
Inert Atmosphere: For long-term storage (>6 months), flushing the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[15]
The following decision tree provides a logical guide to proper storage.
Caption: Decision tree for the appropriate storage of this compound.
Spill, Exposure, and Waste Disposal
Spill Response:
-
Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Do not dry sweep. Carefully scoop the material into a labeled waste container. Decontaminate the area with a suitable solvent (e.g., isopropanol) and wipe clean.
-
Solution Spill: Absorb the spill with a chemical absorbent. Place the used absorbent into a sealed, labeled container for hazardous waste.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. mdpi.com [mdpi.com]
- 5. Nitro-Compounds - Organische Chemie - University of Rostock [langer.chemie.uni-rostock.de]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. en-med.m.tau.ac.il [en-med.m.tau.ac.il]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Development of FGFR Inhibitors
Introduction: The Rationale for Targeting the FGFR Signaling Pathway in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This pathway's components, the Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs), are fundamental during embryonic development and for tissue homeostasis in adults.[3] However, the dysregulation of this signaling axis is a well-documented driver of oncogenesis, tumor progression, and resistance to therapy in a significant subset of human cancers.[2][4][5]
Aberrant FGFR signaling in cancer can arise from a variety of genetic alterations, including gene amplifications, activating mutations, and chromosomal translocations that result in fusion proteins.[6][7] These alterations can lead to constitutive, ligand-independent activation of the receptor's intrinsic tyrosine kinase activity, thereby perpetually stimulating downstream pro-tumorigenic signaling cascades. The primary signaling pathways activated downstream of FGFRs include the Ras-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[8][9][10]
The clear role of aberrant FGFR signaling in driving cancer growth has established the FGFR family as a compelling therapeutic target. The development of inhibitors that can specifically block the kinase activity of FGFRs has therefore become a major focus in oncology drug discovery. These inhibitors aim to abrogate the downstream signaling events that fuel tumor growth and survival. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key applications and protocols involved in the discovery and preclinical evaluation of novel FGFR inhibitors.
The FGFR Signaling Pathway: A Closer Look
A foundational understanding of the FGFR signaling cascade is paramount for the rational design and evaluation of targeted inhibitors. The binding of an FGF ligand to its cognate FGFR, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and the subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
Caption: Canonical FGFR Signaling Pathways.
Classes of FGFR Inhibitors
The strategies for inhibiting FGFR signaling have evolved, leading to the development of various classes of inhibitors, each with distinct mechanisms of action.
| Inhibitor Class | Mechanism of Action | Examples (Approved or in Clinical Development) |
| Non-selective Multi-kinase Inhibitors | Competitively bind to the ATP-binding pocket of FGFRs as well as other tyrosine kinases such as VEGFRs and PDGFRs. | Dovitinib, Lenvatinib, Pazopanib |
| Selective Pan-FGFR Inhibitors | Designed to have higher affinity and selectivity for the ATP-binding pocket of FGFRs 1-4 over other kinases. | Erdafitinib, Pemigatinib, Infigratinib, Futibatinib |
| Covalent (Irreversible) Inhibitors | Form a covalent bond with a specific cysteine residue in or near the ATP-binding pocket of FGFRs, leading to irreversible inhibition.[11][12] | Futibatinib, PRN1371 |
| Antibody-based Therapies | Monoclonal antibodies that bind to the extracellular domain of FGFRs, blocking ligand binding and receptor dimerization. | (Preclinical/Early Clinical) |
| FGF Ligand Traps | Soluble decoy receptors that bind to and sequester FGF ligands, preventing them from activating their cognate receptors. | (Preclinical/Early Clinical) |
Application Note 1: High-Throughput Screening (HTS) for Novel FGFR Inhibitors
The initial step in discovering novel FGFR inhibitors often involves screening large compound libraries for molecules that can inhibit the kinase activity of a specific FGFR isoform.
Causality Behind Experimental Choices: An in vitro biochemical assay is the preferred method for primary HTS due to its simplicity, scalability, and direct measurement of target engagement. The choice of a specific assay format (e.g., fluorescence-based or luminescence-based) will depend on the available instrumentation and the desired sensitivity and throughput.
Protocol 1: In Vitro FGFR Kinase Activity Assay (ELISA-based)
This protocol describes a non-isotopic, ELISA-based method for measuring the kinase activity of a recombinant FGFR catalytic domain.[13]
Principle: A tyrosine kinase substrate is pre-coated onto a microplate. The recombinant FGFR enzyme is incubated with the substrate in the presence of ATP and the test compound. The extent of substrate phosphorylation is then detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
Materials:
-
Recombinant human FGFR (e.g., FGFR1, FGFR2, FGFR3, or FGFR4) catalytic domain
-
Tyrosine kinase substrate-coated 96-well plates
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Anti-phosphotyrosine-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Setup: Add 25 µL of diluted test compound or control to the wells of the substrate-coated microplate.
-
Enzyme Addition: Add 25 µL of diluted FGFR enzyme to each well.
-
Initiate Reaction: Add 50 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Washing: Aspirate the reaction mixture and wash the wells three times with wash buffer.
-
Antibody Incubation: Add 100 µL of diluted anti-phosphotyrosine-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Application Note 2: Cellular Characterization of FGFR Inhibitor Potency and Mechanism of Action
Following the identification of hits from a primary screen, it is crucial to evaluate their activity in a cellular context. Cell-based assays provide a more physiologically relevant system to assess a compound's ability to penetrate cell membranes, engage the target in its native environment, and inhibit downstream signaling.
Causality Behind Experimental Choices: Western blotting is a direct and robust method to visualize the inhibition of FGFR autophosphorylation, confirming on-target activity.[14] Cell viability assays are essential for determining the functional consequence of FGFR inhibition, i.e., whether it leads to cytostatic or cytotoxic effects.
Workflow for Cellular Characterization of FGFR Inhibitors
Caption: Workflow for Cellular Characterization.
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
This protocol details the steps for assessing the inhibition of FGFR autophosphorylation in cancer cells treated with an FGFR inhibitor.[14][15][16]
Materials:
-
Cancer cell line with a known FGFR alteration (e.g., FGFR1-amplified lung cancer cell line, FGFR2-fusion positive cholangiocarcinoma cell line)
-
Complete cell culture medium
-
FGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pFGFR (e.g., Tyr653/654), anti-total FGFR, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the FGFR inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for pFGFR (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL detection reagent. Capture the chemiluminescent signal.
-
Stripping and Reprobing: Strip the membrane and reprobe for total FGFR, pERK, total ERK, and a loading control (GAPDH or β-actin) to normalize the data.[14]
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[17][18][19]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
FGFR inhibitor
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the FGFR inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Application Note 3: In Vivo Efficacy Evaluation in Xenograft Models
The final preclinical step in evaluating an FGFR inhibitor is to assess its anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for this purpose.[20]
Causality Behind Experimental Choices: The choice of the xenograft model is critical. It should be a cell line with a documented FGFR alteration that has shown sensitivity to the inhibitor in vitro. This ensures that the observed in vivo anti-tumor activity is likely due to on-target FGFR inhibition. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are run in parallel to correlate drug exposure with target modulation and anti-tumor response.
Protocol 4: Subcutaneous Xenograft Model for Efficacy Testing
Principle: Human cancer cells with a specific FGFR alteration are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the FGFR inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with a known FGFR alteration
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
FGFR inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the FGFR inhibitor and vehicle control to their respective groups according to the planned dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Pharmacodynamic Assessment (Optional): At the end of the study, or at specific time points, tumors can be excised for Western blot analysis to confirm the inhibition of FGFR signaling in vivo.
Challenges and Future Directions in FGFR Inhibitor Development
Despite the clinical success of several FGFR inhibitors, challenges remain. These include the development of acquired resistance, often through secondary mutations in the FGFR kinase domain or activation of bypass signaling pathways.[21][22] Additionally, patient selection is critical, as only tumors with specific FGFR alterations are likely to respond.[23][24][25][26]
Future research will focus on:
-
Developing next-generation inhibitors: Designing novel inhibitors that can overcome known resistance mutations.[12][27]
-
Combination therapies: Exploring the synergistic effects of combining FGFR inhibitors with other targeted agents or immunotherapies to prevent or delay resistance.[21]
-
Improving patient stratification: Refining biomarker strategies to better identify patients who will benefit from FGFR-targeted therapies.[23][28][29] This includes moving beyond DNA alterations to consider RNA expression and protein activation levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 20. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? | Semantic Scholar [semanticscholar.org]
- 25. Patient Selection Approaches in FGFR Inhibitor Trials-Many Paths to the Same End? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activated FGFR2 signalling as a biomarker for selection of intrahepatic cholangiocarcinoma patients candidate to FGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support center for the synthesis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Introduction
The this compound scaffold, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, notably for the development of kinase inhibitors.[1][2][3] The introduction of a nitro group at the C5 position is a key step, often accomplished through electrophilic nitration. However, the electron-withdrawing nature of the pyridine ring can make this transformation challenging, leading to issues with yield, regioselectivity, and byproduct formation.[4][5] This guide provides a structured approach to troubleshooting these challenges, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is resulting in a low yield of the desired this compound. What are the most likely causes?
A1: Low yields can stem from several factors:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and nitric acid is commonly used to generate the highly electrophilic nitronium ion (NO₂⁺).[5] Insufficient acid concentration or a non-optimal ratio can lead to incomplete reaction.
-
Reaction Temperature: Nitration reactions are highly exothermic.[6] Poor temperature control can lead to side reactions and degradation of the starting material or product. It is crucial to maintain the recommended temperature range, often requiring an ice bath for controlled addition of reagents.
-
Poor Quality Starting Material: Impurities in the 3-Methyl-1H-pyrrolo[2,3-b]pyridine can interfere with the reaction. Ensure the starting material is pure, as confirmed by techniques like NMR or LC-MS.
-
Suboptimal Reaction Time: Both insufficient and excessive reaction times can be detrimental. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A2: The formation of multiple products often indicates a lack of regioselectivity or the occurrence of side reactions. Potential byproducts include:
-
Dinitrated Products: Although less common due to the deactivating effect of the first nitro group, dinitration can occur under harsh conditions.
-
Oxidation Byproducts: Nitric acid is a strong oxidizing agent and can lead to the formation of undesired oxidized species.[7]
-
Isomeric Nitro Compounds: While the 5-position is generally favored electronically, nitration at other positions on the pyrrolo[2,3-b]pyridine ring system is possible, leading to a mixture of isomers.[8]
Q3: How can I effectively purify the final product from the reaction mixture?
A3: Purification is critical for obtaining high-purity this compound. Common methods include:
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting material. A silica gel stationary phase with a gradient elution system of ethyl acetate and heptane or a similar solvent system is often successful.[9]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an efficient final purification step.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Nitration reactions pose significant safety hazards and must be conducted with extreme caution.[6][10][11]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7][11] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[6] Use an ice bath and add reagents slowly.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[10] Ensure adequate ventilation by working in a certified chemical fume hood.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Nitrating Agent | Verify the concentration and age of the nitric and sulfuric acids. | Use fresh, high-purity concentrated acids. The typical nitrating mixture is a carefully prepared solution of fuming nitric acid in concentrated sulfuric acid. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature throughout the addition of reagents and the reaction period. | Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent using an ice/salt bath. Allow the reaction to slowly warm to room temperature while monitoring progress. |
| Degradation of Starting Material | Analyze the starting 3-Methyl-1H-pyrrolo[2,3-b]pyridine for impurities via NMR or LC-MS. | Purify the starting material before use, for example, by column chromatography or recrystallization. |
| Insufficient Reaction Time | Monitor the reaction progress at regular intervals using TLC. | Continue the reaction until TLC analysis shows complete consumption of the starting material. Be cautious of extended reaction times which may lead to byproduct formation. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-Nitration | Use LC-MS to identify the molecular weights of the byproducts, looking for masses corresponding to dinitrated species. | Reduce the equivalents of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. |
| Side Reactions (e.g., Oxidation) | Characterize major byproducts using NMR and MS to identify their structures. | Lower the reaction temperature and ensure slow, controlled addition of the nitrating agent. Consider using alternative, milder nitrating agents if the problem persists. |
| Formation of Isomers | Isolate and characterize the major byproducts to confirm their isomeric nature. | Optimize the reaction conditions (temperature, solvent, nitrating agent) to favor the formation of the desired 5-nitro isomer. The regioselectivity of nitration on the 7-azaindole core can be sensitive to these parameters.[8] |
Experimental Protocols
General Procedure for Nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
Safety First: This reaction is highly exothermic and involves corrosive and toxic substances.[6][7][10][11] All operations must be performed in a certified chemical fume hood with appropriate PPE.
-
Preparation of the Nitrating Mixture: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate flask, dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid and cool the solution to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and heptane as the eluent).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rushim.ru [rushim.ru]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. youtube.com [youtube.com]
- 11. ehs.com [ehs.com]
stability issues of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine in solution
Technical Support Center: 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Introduction: Welcome to the technical support guide for this compound. This molecule, a member of the azaindole family, is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolo[2,3-b]pyridine scaffold in pharmacologically active compounds.[1][2] However, the presence of a nitro group and the inherent reactivity of the heterocyclic system can present stability challenges in solution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common stability issues encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
General Handling and Storage Recommendations
Before delving into specific issues, proper handling is paramount. The stability of this compound is influenced by solvent choice, pH, light, and temperature.
-
Solid State: Store the solid compound at 2-8°C, protected from light and moisture. The solid form is generally stable under these conditions.
-
Solution State: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable aprotic solvent (see FAQ 1), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
Troubleshooting FAQs: Stability in Solution
FAQ 1: My compound shows poor solubility or precipitates from solution over time. What solvent should I use?
Question: I'm struggling to prepare a stable stock solution of this compound. It either doesn't dissolve well in common solvents like ethanol or precipitates after a short time. What is the cause and how can I fix it?
Plausible Cause: The stability and solubility of a compound are intrinsically linked to solvent-solute interactions.[3] this compound has both polar (nitro group, pyridine nitrogen) and non-polar (methyl group, aromatic rings) regions. Protic solvents, especially alcohols, can engage in hydrogen bonding and may facilitate degradation pathways, while non-polar solvents may fail to adequately solvate the polar functionalities, leading to poor solubility. The choice of solvent can drastically affect the photophysical pathways and stability of nitroaromatic compounds.[4][5]
Troubleshooting & Mitigation Strategy: The key is to select a solvent that can stabilize the molecule without promoting its degradation. Aprotic, polar solvents are often the best choice for primary stock solutions.
-
Initial Solvent Selection: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at solvating a wide range of compounds and are less likely to participate in degradation reactions compared to protic solvents.
-
Working Solutions: For biological assays, the high-concentration stock in DMSO or DMF can be serially diluted into your aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%).
-
Avoid Reactive Solvents: Be cautious with alcohols like methanol and ethanol for long-term storage, as they can potentially react with the compound or impurities under certain conditions. Studies on similar nitroaromatics have shown that reactivity can vary significantly between aqueous and organic solvents like alcohols.[6][7]
| Solvent | Type | Dielectric Constant (ε) | Polarity Index | Rationale & Cautions |
| DMSO | Aprotic, Polar | 47 | 7.2 | Recommended. Excellent solvating power. Hygroscopic; use anhydrous grade and store properly. |
| DMF | Aprotic, Polar | 37 | 6.4 | Recommended. Good alternative to DMSO. Can decompose at high temperatures or in the presence of acid/base. |
| Acetonitrile | Aprotic, Polar | 37 | 5.8 | Use with caution. Suitable for analytical purposes (e.g., HPLC). Less solvating power than DMSO/DMF for some compounds. |
| Ethanol/Methanol | Protic, Polar | 24.5 / 32.7 | 5.2 / 6.6 | Not recommended for storage. Suitable for transient steps, but protic nature may facilitate degradation. |
| Water | Protic, Polar | 80 | 10.2 | Not recommended for primary stock. Use only in buffered solutions for final working concentrations. Highly pH-dependent stability (see FAQ 2). |
This protocol allows you to empirically determine the best solvent for your compound under your specific laboratory conditions.
-
Preparation: Prepare saturated or high-concentration (~10 mM) solutions of this compound in a panel of candidate solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol).
-
Incubation: Aliquot each solution into two sets of vials.
-
Set A: Store at room temperature, exposed to ambient light.
-
Set B: Store at 4°C, protected from light (wrapped in foil).
-
-
Analysis (Time Points: 0, 24, 48, 72 hours):
-
Evaluation: Compare the chromatograms over time. The optimal solvent will show a minimal decrease in the main compound peak area and minimal appearance of new peaks (degradants).
Caption: Workflow for troubleshooting solution instability.
FAQ 2: I'm observing new peaks in my chromatogram after incubating my compound in an aqueous buffer. Is this degradation?
Question: After preparing my compound in a physiological buffer (pH ~7.4) for a cell-based assay, I ran a control sample on HPLC and noticed the peak for my parent compound decreased, and one or more new peaks appeared. What is happening?
Plausible Cause: This is a classic sign of pH-dependent degradation. The pyrrolo[2,3-b]pyridine core, like many heterocyclic systems, is susceptible to hydrolysis under both acidic and alkaline conditions.[10] The stability of drugs is often highly influenced by pH.[11][12] For instance, studies on related pyrrolopyridinedione derivatives show that cleavage of the heterocyclic ring system can occur under alkaline conditions.[10] Similarly, acid-catalyzed degradation is a known pathway for many complex molecules.[13] The nitro group can also influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions.
Troubleshooting & Mitigation Strategy: Characterizing the pH-stability profile of your compound is crucial for developing robust experimental protocols.
-
pH-Rate Profile Study: Perform a forced degradation study across a range of pH values (e.g., pH 2, 4, 7.4, 9, 12) to identify the pH of maximum stability. Many compounds exhibit a U-shaped stability curve, being most stable at a specific pH (often mildly acidic) and degrading faster at higher and lower pH values.[13]
-
Buffer Selection: Use buffers with minimal catalytic activity. Phosphate and acetate buffers are generally good starting points. Avoid buffers that may react with your compound.
-
Minimize Incubation Time: Prepare your final working solutions in aqueous buffers immediately before use. Do not store the compound in aqueous buffers for extended periods. If long incubation times are necessary for your experiment, confirm the compound's stability over that duration at the experimental temperature.
This protocol is designed to rapidly assess the stability of this compound at different pH values.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent like Acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution in purified water to ~100 µg/mL.
-
Alkaline: Dilute the stock solution in 0.1 M NaOH to ~100 µg/mL.
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.[14]
-
Analysis (Time Points: 0, 2, 4, 8, 24 hours):
-
At each time point, withdraw an aliquot.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by RP-HPLC-UV. An HPLC-MS method would be ideal for identifying the mass of degradation products.[15]
-
-
Evaluation: Plot the percentage of the parent compound remaining against time for each pH condition. This will reveal the conditions under which the compound is least stable.
Caption: Potential degradation routes under hydrolytic stress.
FAQ 3: My results are inconsistent, and I suspect the compound is degrading upon exposure to light. Is this possible?
Question: I've noticed that the potency of my compound seems to decrease if the solutions are left on the lab bench for a few hours. Could it be sensitive to light?
Plausible Cause: Yes, this is highly plausible. Nitroaromatic compounds are well-known to be photosensitive.[4][5] They can absorb light in the UV-Vis spectrum, leading to photo-excited states that can undergo complex photochemical reactions, including rearrangements, bond cleavage, or the generation of reactive oxygen species.[6][7] This can result in a significant loss of the parent compound and the formation of various photoproducts, leading to experimental irreproducibility.
Troubleshooting & Mitigation Strategy: All handling steps involving the compound in solution should be performed with protection from light.
-
Use Amber Vials: Always store and handle solutions of the compound in amber glass vials or tubes to block UV and visible light.
-
Protect from Ambient Light: When performing experiments, wrap plates, flasks, or tubes containing the compound in aluminum foil.
-
Perform a Photostability Study: To confirm light sensitivity, intentionally expose a solution of the compound to a controlled light source (or even direct sunlight) alongside a dark control (wrapped in foil). Analyze both samples by HPLC at various time points to quantify the extent of photodegradation.
-
Sample Preparation: Prepare a solution of the compound (~100 µg/mL) in a transparent vial using a solvent in which it is known to be chemically stable (determined from FAQ 1 & 2).
-
Control Sample: Prepare an identical solution in a vial completely wrapped in aluminum foil.
-
Exposure: Place both vials side-by-side and expose them to a consistent light source (e.g., a UV lamp or direct sunlight) for a defined period (e.g., 24 hours).
-
Analysis: Analyze the contents of both vials by RP-HPLC-UV.
-
Evaluation: A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample compared to the dark control confirms photosensitivity.
References
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrrolo[2,3-b]pyridine Synthesis
Last Updated: January 5, 2026
Introduction
Welcome to the technical support hub for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. These nitrogen-containing heterocyclic scaffolds are of immense interest in medicinal chemistry, serving as bioisosteres of indoles with potentially enhanced pharmacological properties like improved solubility and bioavailability.[1] Their structural motif is central to a number of clinically approved drugs.[1]
However, the synthesis of 7-azaindoles is often challenging. Traditional indole syntheses like the Fischer, Bartoli, or Madelung methods frequently fail or provide low yields due to the electron-deficient nature of the pyridine ring, which can hinder key steps like the[2][2]-sigmatropic rearrangement in the Fischer synthesis.[1][3][4] Consequently, modern organometallic-catalyzed cross-coupling reactions have become indispensable tools for constructing this valuable scaffold.[2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind common experimental issues and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you might encounter during the synthesis of pyrrolo[2,3-b]pyridines, particularly when using popular transition-metal-catalyzed methods such as Sonogashira or Suzuki couplings followed by cyclization.
Q1: My reaction yield is consistently low or zero. What are the most likely causes and how can I fix it?
Low yields are the most common frustration in complex heterocyclic synthesis. The issue often traces back to catalyst activity, reagent quality, or reaction conditions. Let's break down the possibilities.
Potential Cause 1: Catalyst Inactivation
Palladium and copper catalysts, central to reactions like the Sonogashira coupling, are sensitive to oxygen and certain impurities. The active Pd(0) species can be oxidized to inactive Pd(II), halting the catalytic cycle.
Solutions:
-
Thorough Degassing: Ensure your solvent is rigorously deoxygenated before adding the catalyst. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-45 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Ligand Choice: The choice of phosphine ligand can dramatically affect catalyst stability and activity. If using a standard ligand like PPh₃, consider switching to a more robust, electron-rich bulky phosphine ligand (e.g., XPhos, RuPhos) that can protect the palladium center and promote oxidative addition.[5]
-
Reagent Purity: Trace impurities in your amine or alkyne starting materials can act as catalyst poisons. Purify starting materials via recrystallization or column chromatography if their purity is questionable.
Potential Cause 2: Inefficient Cyclization
The final ring-closing step to form the pyrrole ring can be sluggish or fail if conditions are not optimal. This is especially true for base-mediated or copper-catalyzed cyclizations following a Sonogashira coupling.
Solutions:
-
Base Selection: Strong, non-nucleophilic bases are often required for the deprotonation step leading to cyclization. If a weaker base like K₂CO₃ is failing, consider stronger alternatives like t-BuOK or NaH.
-
Solvent Choice: The polarity of the solvent can influence the cyclization rate. Aprotic polar solvents like DMF or DMSO are generally effective.
-
Temperature: Some cyclizations require significant thermal energy. If the reaction is stalling at a lower temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C, monitoring for decomposition. Microwave heating can also dramatically accelerate this step.[6][7]
Potential Cause 3: Unfavorable Reaction Kinetics in Fischer Indole Synthesis
When attempting a Fischer-type synthesis, the electron-withdrawing nature of the pyridine nitrogen makes the key[2][2]-sigmatropic rearrangement step energetically unfavorable compared to competing pathways.[3]
Solutions:
-
Acid Catalyst: Polyphosphoric acid (PPA) is often a more effective catalyst than simple Brønsted acids for this reaction, as it can promote cyclization at high temperatures.[8]
-
Substituent Effects: The Fischer synthesis works best for pyridylhydrazines that have electron-donating groups, which can help stabilize the intermediates.[1][9] If your substrate is strongly electron-deficient, this route may be unsuitable.
-
Alternative Routes: For electron-deficient systems, transition-metal-catalyzed methods are generally more reliable and higher-yielding.[1][2]
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant side product formation. How can I identify and suppress it?
Side products often arise from competing reaction pathways. The most common in this context are homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions and proto-dehalogenation of the starting material.
Side Product 1: Alkyne Homocoupling
Identification: This typically results in a symmetrical dimer of your alkyne starting material, which can often be identified by LC-MS and ¹H NMR.
Cause: This side reaction is promoted by oxygen and is often catalyzed by the copper(I) co-catalyst.
Solutions:
-
Strictly Anaerobic Conditions: As with catalyst inactivation, rigorous degassing is the primary solution.
-
"Copper-Free" Sonogashira: If homocoupling persists, consider a copper-free protocol. While often slower, these conditions eliminate the primary catalyst for Glaser coupling.
-
Order of Addition: Add the terminal alkyne slowly via syringe pump to the reaction mixture containing the palladium catalyst and the halo-aminopyridine. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Side Product 2: Proto-dehalogenation
Identification: Your starting halo-aminopyridine is converted back to the simple aminopyridine without the halogen.
Cause: This can occur through various pathways, including reductive elimination from a palladium-hydride intermediate. These intermediates can form from trace water or other proton sources.
Solutions:
-
Use Anhydrous Solvents: Use freshly dried, anhydrous solvents to minimize the presence of water.
-
Base Purity: Ensure the base used (e.g., Et₃N, DIPEA) is free of excessive water.
-
Reaction Temperature: Lowering the reaction temperature may slow down the decomposition pathways leading to dehalogenation relative to the desired productive coupling.
Frequently Asked Questions (FAQs)
Q3: Which synthetic strategy is best for my target molecule: a classical method or a modern cross-coupling approach?
The optimal strategy depends heavily on the substitution pattern of your target 7-azaindole.
-
Classical Methods (e.g., Fischer Synthesis): These can be effective for simple, unsubstituted, or electron-rich 7-azaindoles. They are often cheaper in terms of reagents. However, they lack generality and often fail with electron-poor or sterically hindered substrates.[3][8]
-
Transition-Metal-Catalyzed Methods: These offer far greater scope and functional group tolerance.[2] The palladium-catalyzed heteroannulation of internal alkynes (Larock indole synthesis) or a Sonogashira coupling followed by cyclization are robust and versatile methods.[3][10] They are the preferred choice for complex, highly functionalized targets.
Q4: How do I choose the optimal catalyst system (catalyst, ligand, base, solvent) for a Sonogashira/cyclization sequence?
Optimization is key. A standard starting point is often not the highest-yielding protocol. A systematic approach to screening is recommended.
| Component | Starting Recommendation | Alternatives for Optimization | Rationale for Change |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Air-stable Pd(II) pre-catalysts are convenient, but Pd(0) sources like Pd₂(dba)₃ may initiate faster. |
| Cu Co-catalyst | CuI (5-10 mol%) | None (Copper-free) | To prevent alkyne homocoupling side reactions. |
| Ligand | PPh₃ (10-20 mol%) | Buchwald ligands (XPhos, SPhos), BINAP | Bulky, electron-rich ligands stabilize the catalyst and can accelerate the reaction, allowing for lower catalyst loading.[5] |
| Base | Et₃N or DIPEA | K₂CO₃, Cs₂CO₃, t-BuOK | A stronger base may be needed for the final cyclization step. Carbonates are useful when the amine is sensitive. |
| Solvent | DMF or THF | Dioxane, Acetonitrile, Toluene | Solvent choice affects solubility and reaction rate. A less polar solvent like toluene may be better for some substrates. |
Q5: My final deprotection step is failing or giving multiple products. What should I do?
Protecting the pyrrole nitrogen (e.g., with SEM, Boc, or tosyl groups) is often necessary to perform chemistry on the pyridine ring. However, deprotection can be challenging. For instance, SEM-deprotection can release formaldehyde, leading to unwanted side reactions.[5]
Troubleshooting Deprotection:
-
SEM Group: If acidic conditions (e.g., TFA) are causing decomposition, milder fluoride-based methods like TBAF may be more suitable.
-
Boc Group: Cleavage is typically straightforward with TFA or HCl in dioxane. If the substrate is acid-sensitive, consider thermal deprotection if applicable.
-
Tosyl Group: This is a very robust protecting group. Cleavage often requires harsh conditions like strong base (NaOH/MeOH) at reflux or reducing agents (sodium naphthalenide).
Key Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling and Base-Mediated Cyclization
This protocol provides a robust starting point for the synthesis of a 2-substituted 7-azaindole.
Caption: Workflow for Sonogashira coupling and cyclization.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an Argon atmosphere, add the 2-amino-3-halopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a suitable base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the coupling is complete (starting material consumed), add a stronger base for the cyclization step (e.g., Potassium tert-butoxide, 2.0 equiv).
-
Increase the temperature (e.g., 110 °C) and continue heating until the cyclized product is formed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted 7-Azaindoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. As a Senior Application Scientist, I've compiled this guide to address the common pitfalls and challenges encountered in the laboratory when working with this privileged heterocyclic scaffold. The inherent electronic nature of the 7-azaindole ring system, while bestowing desirable pharmacological properties, often presents unique synthetic hurdles. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: Why are standard indole synthesis methods often low-yielding for 7-azaindoles?
A1: The pyridine ring in the 7-azaindole nucleus is electron-deficient due to the electronegativity of the nitrogen atom. This electronic property deactivates the precursor aminopyridine starting materials towards electrophilic substitution, which is a key step in many classical indole syntheses like the Fischer indole synthesis.[1][2]
Q2: What is the most common position for electrophilic substitution on the 7-azaindole ring?
A2: Electrophilic substitution, such as halogenation, nitration, and acylation, preferentially occurs at the C3 position of the pyrrole ring.[3] This is analogous to indole chemistry, where the C3 position is the most nucleophilic.
Q3: I am struggling with poor regioselectivity in my substitution reactions. What is the primary cause?
A3: The pyridine nitrogen can be protonated or coordinate to Lewis acids, altering the electronic distribution of the entire ring system and influencing the regioselectivity of subsequent reactions.[4] Furthermore, under certain conditions, directed metalation can lead to substitution at various positions, so careful control of reagents and conditions is crucial.[5]
Q4: My purification is challenging, with the product streaking on silica gel columns. What can I do?
A4: The basicity of the pyridine nitrogen in 7-azaindole derivatives can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[6] Consider using deactivated silica gel (e.g., by treating with triethylamine) or switching to a different stationary phase like alumina. Alternatively, the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve chromatographic behavior.
Troubleshooting Guides
Starting Material and Reagent Issues
Q: My starting aminopyridine is unreactive in my palladium-catalyzed cross-coupling reaction. What could be the problem?
A: The pyridine nitrogen in aminopyridines can coordinate strongly to the palladium catalyst, leading to catalyst deactivation.[4] This is a common issue that hinders the efficiency of cross-coupling reactions.
Troubleshooting Steps:
-
Protecting Group Strategy: Consider protecting the pyridine nitrogen with a suitable protecting group, such as a tosyl group, to reduce its coordinating ability.[7] However, be mindful that the protecting group must be stable to the reaction conditions and readily removable.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote the desired reactivity. Experiment with ligands such as XPhos, SPhos, or DavePhos.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome the deactivation. However, this should be a last resort due to cost and potential for increased side products.
-
Alternative Coupling Partners: If using a boronic acid (Suzuki coupling), ensure it is of high purity and consider using the corresponding pinacol boronate ester, which can sometimes be more reactive and stable.
Workflow for Troubleshooting Catalyst Deactivation
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to larger-scale production. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and safety protocols.
Introduction: The Scale-Up Challenge
This compound (also known as 3-methyl-5-nitro-7-azaindole) is a vital building block in medicinal chemistry, often used in the development of kinase inhibitors and other therapeutics.[1][2] While its synthesis may appear straightforward at the gram scale, scaling up the nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine presents significant challenges related to safety, regioselectivity, and purification. The primary transformation is an electrophilic aromatic substitution, a reaction class notorious for its exothermic nature and potential for runaway reactions, especially during nitration.[3][4]
This guide provides practical, field-proven insights to navigate these complexities, ensuring a safe, efficient, and scalable manufacturing process.
Process Overview: The Core Nitration Reaction
The production of this compound is centered on the selective nitration of its parent azaindole. The pyrrolo[2,3-b]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The reaction is typically performed using a mixed acid system (HNO₃/H₂SO₄) at low temperatures to control the reaction rate and minimize side-product formation.
Caption: General workflow for the production of this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during scale-up, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is low, and TLC/HPLC analysis shows multiple byproducts. What's going wrong?
A1: This is a classic issue in nitration chemistry, typically stemming from a loss of control over reaction parameters. The primary causes are often over-nitration, side-product formation due to temperature excursions, or degradation during work-up.
Causality: The 1H-pyrrolo[2,3-b]pyridine system has several positions susceptible to electrophilic attack. While the 5-position is electronically favored, harsh conditions can lead to nitration at other positions or even on the pyrrole ring.[5] Nitration reactions are highly exothermic; poor heat transfer on a larger scale can create localized hot spots, accelerating side reactions.[3]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure the 3-Methyl-1H-pyrrolo[2,3-b]pyridine is free of reactive impurities.
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between -5 °C and 0 °C. Use a calibrated reactor with an efficient cooling jacket.
-
Controlled Reagent Addition: Add the nitrating agent (or the substrate solution) slowly and sub-surface to prevent localized high concentrations. Reaction calorimetry is highly recommended during scale-up to monitor heat flow in real-time.[6][7]
-
Optimize Stoichiometry: Use the minimum required equivalents of nitric acid. Excess nitrating agent is a primary driver of byproduct formation.
Data Summary: Recommended Starting Conditions
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Temperature | -5 to 0 °C (Ice/Salt Bath) | -5 to 0 °C (Chiller/Jacket) | Surface area-to-volume ratio decreases, requiring more efficient, jacketed cooling.[3] |
| HNO₃ (equiv.) | 1.05 - 1.1 | 1.02 - 1.05 | Minimize excess reagent to reduce byproduct formation and exotherm risk. |
| Addition Time | 15-30 min | 2-4 hours | Slower addition is critical for managing heat output in a larger volume.[8] |
| Solvent | Conc. H₂SO₄ | Conc. H₂SO₄ | Sulfuric acid acts as both solvent and catalyst, protonating nitric acid to form the nitronium ion (NO₂⁺). |
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Caption: Decision tree for troubleshooting poor yield and impurities in the nitration step.
Q2: I am observing a significant amount of an undesired nitro-isomer. How can I improve regioselectivity?
A2: Achieving high regioselectivity for the 5-position is crucial. The formation of other isomers (e.g., 4-nitro, 6-nitro) complicates purification and reduces yield. Selectivity is governed by the directing effects of the fused ring system and the reaction conditions.
Causality: In the acidic medium, the pyridine nitrogen is protonated, making the pyridine ring strongly electron-deficient. This directs the electrophilic attack (from NO₂⁺) towards the electron-rich pyrrole ring. Within the pyrrole moiety, substitution at the 3-position is generally favored for 1H-pyrrolo[2,3-b]pyridines.[5] However, the methyl group at the 3-position sterically hinders and electronically deactivates direct nitration there, thus favoring attack on the benzo-equivalent positions of the pyridine ring, with the 5-position being the most activated. Milder reaction conditions favor this kinetic product.
Solutions to Improve Selectivity:
-
Maintain Low Temperatures: As discussed, higher temperatures provide the activation energy needed to overcome the barrier to forming less-favored isomers.
-
Choice of Nitrating Agent: While mixed acid is standard, consider alternative nitrating systems for difficult cases. A system like nitric acid in acetic anhydride can sometimes offer different selectivity profiles, though it presents its own safety challenges (formation of acetyl nitrate).[3][9]
-
Ensure Complete Dissolution: The starting material must be fully dissolved in the sulfuric acid before nitration begins. Poor dissolution can lead to heterogeneous reaction conditions and altered selectivity.
Q3: Purification by column chromatography is not feasible for our multi-kilogram scale. What is a robust crystallization protocol?
A3: Developing a scalable crystallization method is essential for achieving high purity without resorting to chromatography. The goal is to find a solvent system where the desired 5-nitro product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while key impurities remain in the mother liquor.
Recommended Crystallization Protocol:
-
Initial Solvent Screen: Screen common solvents (Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene) and binary mixtures. Look for a system that provides a good solubility curve. For many nitrated heterocyclic compounds, polar aprotic solvents or alcohols are a good starting point.
-
Crude Product Dissolution: Dissolve the crude, isolated solid in the chosen solvent system at reflux. A typical starting point is 10-15 volumes of solvent (e.g., 10-15 mL per gram of crude material).
-
Hot Filtration (Optional but Recommended): If insoluble baseline material is present, perform a hot filtration to remove it. This is critical for achieving high purity.
-
Controlled Cooling: Cool the solution slowly and without agitation initially to promote the formation of large, pure crystals. A typical cooling profile would be:
-
Cool from reflux to 60 °C over 1 hour.
-
Cool from 60 °C to 20 °C over 2-3 hours.
-
Hold at 20 °C for 1 hour.
-
Cool to 0-5 °C and hold for 1-2 hours to maximize recovery.
-
-
Isolation and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities.
-
Drying: Dry the purified product under vacuum at a temperature well below its decomposition point (determined by DSC analysis).
Self-Validation: The purity of the crystallized material should be checked by HPLC. If it does not meet specifications, a second recrystallization may be necessary. The mother liquor should also be analyzed to confirm that the impurities have been successfully purged.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this process? A: The primary hazard is the potential for a thermal runaway reaction during nitration.[3][6] Nitrated organic compounds can also be thermally unstable and may decompose exothermically at elevated temperatures.[4][7] Mitigation Strategies:
-
Reaction Calorimetry (RC1): Perform calorimetry studies to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the potential for adiabatic temperature rise.[4][7]
-
Robust Cooling: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction.
-
Emergency Quench Plan: Have a pre-defined and tested plan to quench the reaction in case of a cooling failure (e.g., addition to a large volume of ice/water).
Q: What are the critical quality attributes for the 3-Methyl-1H-pyrrolo[2,3-b]pyridine starting material? A: The starting material should have high purity (>99%) and be free of residual metals from its own synthesis. Key impurities to monitor are isomers or related heterocyclic compounds, as they may nitrate under the reaction conditions and lead to difficult-to-remove impurities in the final product.
Q: What in-process controls (IPCs) are essential for this reaction? A:
-
Reaction Completion: Monitor the disappearance of the starting material by TLC or HPLC. The reaction should be stopped as soon as the starting material is consumed to prevent byproduct formation.
-
Temperature Monitoring: Continuous monitoring of the internal batch temperature is mandatory.
-
pH after Quench: Check the pH of the mixture after quenching into water/ice to ensure the acidic reaction is fully neutralized before extraction or isolation.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Degradation Pathways of Nitro-Substituted Pyrrolopyridines
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of nitro-substituted pyrrolopyridines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction: The Stability Challenge of Nitro-Substituted Pyrrolopyridines
Nitro-substituted pyrrolopyridines (aza-indoles) are a critical class of heterocyclic compounds in medicinal chemistry. The inclusion of a nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties, often enhancing its therapeutic efficacy. However, this same functional group introduces inherent stability challenges. Understanding the degradation pathways of these molecules is paramount for ensuring drug safety, efficacy, and shelf-life. This guide will walk you through the common degradation pathways—hydrolytic, oxidative, photolytic, and metabolic—and provide practical, field-proven strategies to identify and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the handling and analysis of nitro-substituted pyrrolopyridines.
FAQ 1: Unexpected Peaks in Chromatographic Analysis
Question: I'm observing unexpected peaks in my HPLC/UPLC analysis of a nitro-substituted pyrrolopyridine that was stored in solution. What are the likely causes?
Answer: The appearance of new peaks is a classic indicator of degradation. The primary culprits for a compound in solution are typically hydrolysis and, if exposed to light, photodegradation.
-
Hydrolytic Degradation: The pyrrolopyridine ring system can be susceptible to cleavage under strongly acidic or basic conditions. The nitro group itself is generally stable to hydrolysis, but it can influence the reactivity of the heterocyclic core. The primary degradation products from hydrolysis are often related to the cleavage of the pyrrole ring.[1]
-
Photodegradation: Nitroaromatic compounds can be light-sensitive.[1] Exposure to UV or even ambient laboratory light can induce complex reactions, often involving the nitro group.
-
Oxidative Degradation: If the solvent was not properly degassed or if the compound is susceptible to auto-oxidation, oxidative degradation can occur.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored protected from light and at an appropriate temperature.[1]
-
Check Solution pH: The pH of your solution is critical. If you are using a buffered solution, ensure its stability over time. Unbuffered solutions, especially in protic solvents, can change pH.
-
Perform a Purity Check: Immediately after dissolving a fresh sample of your compound, run a chromatogram to establish a baseline (t=0) purity profile. Re-run the analysis after 24-48 hours under your storage conditions to see if the new peaks reappear.
-
Co-injection with Starting Materials: If you suspect the degradation involves a reversal to starting materials or intermediates from the synthesis, co-inject these with your degraded sample to see if any peaks align.
FAQ 2: Loss of the Nitro Group
Question: My analytical data (Mass Spec, NMR) suggests that my nitro-substituted pyrrolopyridine is being reduced to an amino-substituted version. Why is this happening?
Answer: The reduction of a nitro group to an amine is a very common metabolic and chemical degradation pathway.[2][3] This six-electron reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino species.[2][3]
-
Metabolic Reduction (In Vitro/In Vivo models): If you are working with biological systems (e.g., cell cultures, microsomes, animal models), this transformation is expected. It is catalyzed by a variety of nitroreductase enzymes present in mammalian cells and gut microbiota.[2][3]
-
Chemical Reduction: Certain laboratory conditions can facilitate this reduction:
-
Presence of Reducing Agents: Trace metals or other reducing agents in your reagents or on your labware can catalyze the reduction.
-
Hydrogenation Conditions: If your experimental setup involves hydrogen gas (e.g., for a deprotection step elsewhere in the molecule) and a metal catalyst, the nitro group will be readily reduced.
-
Troubleshooting Steps:
-
Analyze Your System for Reductants: Scrutinize all reagents and components of your experimental setup for potential reducing agents.
-
Inert Atmosphere: If you suspect atmospheric reduction, particularly with sensitive intermediates, conducting your experiments under an inert atmosphere (Nitrogen or Argon) can be beneficial.
-
Metabolic Pathway Characterization: If working in a biological system, this is likely a primary metabolic pathway. You should aim to characterize this pathway by identifying the intermediates (nitroso, hydroxylamino) and the final amino product.
FAQ 3: Inconsistent Results in Biological Assays
Question: I am getting inconsistent results in my cell-based assays with my nitro-substituted pyrrolopyridine. Could degradation be the cause?
Answer: Absolutely. Degradation can lead to a loss of the active compound and the formation of new compounds with different (or no) biological activity.
-
Loss of Potency: If the parent compound is degrading, its effective concentration in the assay will decrease over time, leading to lower-than-expected activity.
-
Formation of Cytotoxic Degradants: The degradation products themselves could be cytotoxic, leading to cell death that is not related to the intended mechanism of action of your parent compound. The intermediates of nitro reduction, such as hydroxylamines, can be particularly reactive and potentially toxic.[2][3]
-
pH Shifts in Media: Degradation can sometimes alter the pH of the cell culture media, which can independently affect cell health and lead to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Part 2: Forced Degradation Studies: Protocols and Interpretation
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of your molecule.[4][5] These studies are a regulatory requirement and provide critical insights for formulation development.[6][7]
General Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Materials:
-
Nitro-substituted pyrrolopyridine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC Grade)
-
Methanol or Acetonitrile (as co-solvent if needed)
-
0.1 M NaOH and 0.1 M HCl for neutralization
Procedure:
-
Prepare a 1 mg/mL stock solution of your compound, using a co-solvent like methanol or acetonitrile if it has poor aqueous solubility.[5]
-
Set up three sets of vials:
-
Acidic: Add an aliquot of the stock solution to 0.1 M HCl.
-
Basic: Add an aliquot of the stock solution to 0.1 M NaOH.
-
Neutral: Add an aliquot of the stock solution to purified water.
-
-
Store the vials at a controlled temperature (e.g., 60 °C) to accelerate degradation.[8] Protect from light.
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each vial.
-
Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.[4]
Interpretation:
-
Significant degradation in acidic/basic conditions: Suggests the pyrrolopyridine ring or other functional groups are susceptible to acid/base-catalyzed hydrolysis.
-
No degradation: Indicates good hydrolytic stability under the tested conditions.
Protocol 2: Oxidative Degradation
Objective: To determine the compound's susceptibility to oxidation.
Materials:
-
3% Hydrogen Peroxide (H₂O₂)
-
Compound stock solution (1 mg/mL)
Procedure:
-
Add an aliquot of the compound stock solution to a vial containing 3% H₂O₂.[9][10]
-
Store the vial at room temperature, protected from light.
-
Sample at various time points and analyze directly by HPLC or UPLC-MS.
Interpretation:
-
Formation of new peaks: Indicates oxidative lability. Common oxidative transformations on N-heterocycles can include N-oxidation or hydroxylation of the rings.[11] The presence of H₂O₂ can also lead to the oxidation of amino groups if the nitro group has been reduced.[12]
Protocol 3: Photodegradation
Objective: To assess the compound's stability upon exposure to light.
Materials:
-
Compound stock solution (1 mg/mL)
-
Quartz cuvettes or clear glass vials
-
Photostability chamber with a light source capable of emitting both UV and visible light.
Procedure:
-
Place an aliquot of the stock solution into a transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Expose both samples in a photostability chamber. Per ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[8][9]
-
Sample at appropriate time points and analyze by HPLC or UPLC-MS.
Interpretation:
-
Degradation in the light-exposed sample but not the dark control: Confirms photodegradation. Photodegradation of nitroaromatics can be complex, potentially involving nitro-group rearrangement, reduction, or ring cleavage.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 °C | Ring opening, hydrolysis of labile functional groups.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 °C | Ring opening, hydrolysis of labile functional groups.[8] |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | N-oxidation, ring hydroxylation.[10] |
| Photolysis | UV/Visible Light | 1.2 million lux-hours | Nitro-group reduction/rearrangement, complex reactions.[8] |
| Thermal | Dry Heat | 80-100 °C | General decomposition. |
Part 3: Metabolic Degradation Pathways
For drug development professionals, understanding metabolic degradation is crucial. The nitro group is a key site for metabolic transformation.
Primary Metabolic Pathway: Nitroreduction
The most significant metabolic pathway for nitro-aromatic and nitro-heterocyclic compounds is the enzymatic reduction of the nitro group.[2][3] This is a multi-step process that can dramatically alter the compound's properties and biological activity.
Caption: The sequential 6-electron reduction of a nitro group.[2][3]
Key Points:
-
Enzymes Involved: This pathway is catalyzed by various nitroreductases, including NADPH:P450 oxidoreductase and NAD(P)H-quinone oxidoreductase.[2][3] These enzymes are present in the liver and other tissues, as well as in gut bacteria.
-
Reactive Intermediates: The nitroso and hydroxylamino intermediates are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, which is a source of potential toxicity.[2][3]
-
Impact on Activity: The final amino metabolite will have significantly different electronic and physicochemical properties than the parent nitro compound, which will almost certainly alter its biological activity.
Other Potential Metabolic Pathways
-
Ring Oxidation: The pyrrolopyridine core can be a substrate for cytochrome P450 enzymes, leading to hydroxylation at various positions on the rings.[13]
-
Ring Opening: More extensive metabolism can lead to the oxidative cleavage of the pyrrole ring.[13]
-
Conjugation: The hydroxylated metabolites or the final amino group can undergo Phase II metabolism, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.[2][13]
Part 4: Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any degradation study.
-
Primary Technique (UPLC-MS/MS): Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is the gold standard.
-
Method Development: When developing a stability-indicating method, the goal is to achieve baseline separation of the parent peak from all significant degradation product peaks. This often requires gradient elution.
-
Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess peak purity, ensuring that no co-eluting peaks are hiding under the main analyte peak.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. jpsbr.org [jpsbr.org]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Multi-residue analysis of pharmaceuticals in wastewater by ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 3-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-methyl-7-azaindole. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with achieving high regioselectivity during its nitration.
Introduction
3-Methyl-1H-pyrrolo[2,3-b]pyridine is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group onto this framework is a critical step in the synthesis of various drug candidates. However, controlling the position of nitration (regioselectivity) is a common and significant challenge due to the complex electronic nature of the bicyclic system. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine.
Issue 1: Low Yield of the Desired C5-Nitro Isomer and Formation of Multiple Byproducts
Question: My nitration of 3-methyl-7-azaindole is resulting in a mixture of isomers, with the desired 5-nitro product being a minor component. How can I improve the selectivity for the C5-position?
Answer:
The formation of multiple isomers is a common problem stemming from the competing reactivity of different positions on the pyrrolo[2,3-b]pyridine ring. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack, particularly at the C3 position. However, since the C3 position is already substituted with a methyl group in your starting material, the next most reactive sites on the pyrrole ring are C2 and the positions on the pyridine ring. The pyridine ring's reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution, but directs incoming electrophiles to the C5 and C7 positions (meta to the pyridine nitrogen).
Causality and Solutions:
-
Harsh Reaction Conditions: Traditional nitrating mixtures like concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) are highly acidic and can lead to poor regioselectivity and degradation of the starting material.[3][4]
-
Recommendation: Employ milder nitrating agents. Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can offer better control.[5] Milder conditions often favor nitration on the pyridine ring.
-
-
Protonation of the Heterocycle: In strongly acidic media, the pyridine nitrogen can be protonated, which further deactivates the pyridine ring and can alter the directing effects.
-
Recommendation: Consider using a less acidic solvent system. Acetic acid or an inert solvent like dichloromethane can be effective alternatives to sulfuric acid.
-
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by reaction temperature and time.
-
Recommendation: Perform the reaction at a low temperature (e.g., -10 to 0 °C) to favor the kinetically controlled product, which is often the desired C5-nitro isomer. Carefully monitor the reaction progress to avoid side reactions that may occur with prolonged reaction times.
-
Experimental Protocol for Improved C5-Selectivity:
A reported method for the synthesis of 5-nitro-7-azaindole derivatives involves a multi-step process that can be adapted.[6] While this is for the parent 7-azaindole, the principles can be applied to the 3-methyl derivative.
-
Protection of the Pyrrole Nitrogen: Protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can help direct nitration to the pyridine ring by reducing the reactivity of the pyrrole ring.
-
Controlled Nitration: With the protected substrate, use a milder nitrating agent like potassium nitrate in sulfuric acid at a controlled low temperature.
-
Deprotection: Following the nitration, remove the protecting group to yield the desired 5-nitro-3-methyl-1H-pyrrolo[2,3-b]pyridine.
Issue 2: Predominant Formation of the C4- or C6-Nitro Isomer
Question: I am observing significant amounts of the C4- and/or C6-nitro isomers instead of the desired C5-nitro product. What factors favor nitration at these positions, and how can I suppress their formation?
Answer:
Formation of C4 and C6-nitro isomers suggests that the reaction conditions are favoring electrophilic attack at positions ortho and para to the pyrrole nitrogen, which strongly activates the benzene-like portion of the pyridine ring.
Causality and Solutions:
-
N-Oxide Formation: In the presence of strong oxidizing acids, the pyridine nitrogen can be oxidized to an N-oxide. This N-oxide functionality is an activating group and directs electrophiles to the C4 and C6 positions.
-
Recommendation: To avoid N-oxide formation, use non-oxidizing acidic conditions where possible, or employ nitrating agents that do not require strongly oxidizing environments.
-
-
Directing Group Effects: The methyl group at C3 is a weak activating group and can influence the electron density of the entire ring system.
-
Recommendation: A strategy to circumvent this is to introduce a temporary directing group. For instance, sulfonation at the C5 position followed by nitration and subsequent removal of the sulfonic acid group can be a viable, albeit longer, route.
-
Alternative Strategy: N-Oxide Mediated Synthesis
While often an unintended side reaction, the formation of the N-oxide can be used strategically.
-
Intentional N-Oxide Formation: Treat 3-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the N-oxide.
-
Nitration of the N-Oxide: Nitration of the N-oxide intermediate with nitric acid in a suitable solvent can selectively yield the 4-nitro derivative.[7]
-
Deoxygenation: The N-oxide can then be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield the 4-nitro-3-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the theoretically predicted major product of the direct nitration of 3-Methyl-1H-pyrrolo[2,3-b]pyridine and why?
A1: The prediction of the major product in electrophilic aromatic substitution is based on the relative electron densities of the different positions in the ring system.[8] For 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the pyrrole ring is significantly more electron-rich than the pyridine ring.[9] Therefore, electrophilic attack is generally favored on the pyrrole ring, with the C3 position being the most nucleophilic.[10]
In the case of 3-Methyl-1H-pyrrolo[2,3-b]pyridine, the C3 position is blocked. The methyl group is an electron-donating group, which further activates the ring system. After C3, the next most electron-rich positions in the pyrrole moiety are C2. However, electrophilic substitution on the pyridine ring at the C5 position is also a strong possibility, as this position is meta to the deactivating pyridine nitrogen and para to the activating pyrrole nitrogen. Under acidic conditions, where the pyridine nitrogen is protonated, the deactivating effect is enhanced, making substitution on the pyridine ring more challenging and potentially favoring substitution on the pyrrole ring if conditions are not carefully controlled. In practice, a mixture of products is often obtained, and achieving high selectivity for a single isomer requires careful optimization of reaction conditions.[7]
Q2: Are there modern, milder alternatives to traditional nitrating agents for sensitive heterocyclic compounds?
A2: Yes, several modern nitrating reagents have been developed to address the limitations of harsh, acidic methods, which are often unsuitable for acid-sensitive functional groups.[3][11] These newer reagents can offer improved regioselectivity and functional group tolerance.[12]
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Acetyl Nitrate | Acetic anhydride, nitric acid, 0-10 °C | Milder than mixed acids, good for many heterocycles.[5] | Can still be acidic and may not be suitable for highly sensitive substrates. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert solvent (e.g., CH₂Cl₂, MeNO₂), low temp. | Powerful nitrating agent, non-acidic conditions. | Can be aggressive and may lead to over-nitration if not controlled. |
| N-Nitrosaccharin | Metal-free conditions, can be used for ipso-nitration.[13] | Bench-stable, recyclable, mild conditions.[13] | May require specific activation (e.g., photocatalytic).[13] |
| Ammonium Nitrate / Trifluoroacetic Anhydride | Inert solvent, low temperature. | Generates trifluoroacetyl nitrate in situ, a potent but less acidic nitrating agent.[14] | Trifluoroacetic anhydride is corrosive and moisture-sensitive. |
| Enzymatic Nitration | Biocatalyst (e.g., cytochrome P450), mild pH and temp. | High selectivity, environmentally friendly.[15] | Substrate scope can be limited, and enzymes may be expensive.[15] |
Q3: How does the methyl group at the C3 position influence the regioselectivity of nitration?
A3: The methyl group at the C3 position has two primary effects on the regioselectivity of nitration:
-
Steric Hindrance: It physically blocks the most electron-rich C3 position from electrophilic attack. This forces the nitration to occur at other positions on the bicyclic ring.
-
Electronic Effect: As an electron-donating group (via hyperconjugation and induction), the methyl group increases the overall electron density of the pyrrolo[2,3-b]pyridine system. This makes the molecule more reactive towards electrophiles compared to the unsubstituted parent compound. This activating effect is distributed throughout the ring system and can influence the relative reactivity of the C2, C4, C5, and C6 positions. The interplay between the activating effect of the C3-methyl group and the inherent electronic properties of the 7-azaindole core determines the final regiochemical outcome.[16]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Structural Landscape: Understanding Substituent Effects
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core is a crucial scaffold in numerous biologically active compounds.[1][2] The introduction of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position, significantly influences the electronic environment of the heterocyclic system, which is directly reflected in the ¹H NMR spectrum.
The methyl group (CH₃) at C3 is an electron-donating group, which generally leads to an upfield shift (lower ppm) of nearby protons due to increased shielding. Conversely, the nitro group (NO₂) at C5 is a strong electron-withdrawing group. This property causes a pronounced deshielding effect on the protons of the pyridine ring, resulting in a downfield shift (higher ppm) of their corresponding signals.[3][4] This deshielding is most pronounced for protons ortho and para to the nitro group.[3][5]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectroscopic data for 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. These predictions are based on the known spectrum of 7-azaindole and the well-documented effects of methyl and nitro substituents on aromatic systems.[6][7][8] The spectrum is presumed to be recorded in a standard deuterated solvent such as DMSO-d₆.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~12.5 | Broad Singlet | H1 (Pyrrole NH) | The NH proton of the pyrrole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad singlet at a high chemical shift. |
| ~8.8 | Doublet | H6 | The proton at C6 is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a substantial downfield shift. |
| ~8.4 | Doublet | H4 | The proton at C4 is also significantly deshielded by the adjacent nitro group, resulting in a downfield chemical shift. |
| ~7.5 | Singlet | H2 | The proton at C2 is influenced by the adjacent methyl group and the overall electronic changes in the ring system. |
| ~2.5 | Singlet | H8 (Methyl CH₃) | The protons of the methyl group at C3 are expected to appear as a singlet in the typical alkyl region. |
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach is essential for unambiguous characterization.
| Analytical Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms. | Complementary to ¹H NMR. It confirms the number of carbon atoms and provides insight into their electronic environment. The chemical shifts of carbons attached to the nitro group and within the heterocyclic rings would be particularly informative. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Essential for confirming the molecular formula (C₈H₇N₃O₂).[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Useful for confirming the presence of the N-H bond in the pyrrole ring (a broad peak around 3300-3500 cm⁻¹) and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹).[10] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for quantification. | While NMR can also be used for purity assessment (qNMR), HPLC is often more sensitive for detecting minor impurities. |
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Analytical Workflow
Caption: Workflow for Synthesis and Characterization.
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mass Spectrometry Analysis of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities of 7-azaindole derivatives.[1][2][3] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound, alongside alternative analytical methodologies, supported by established experimental principles.
Introduction to this compound and its Analytical Significance
This compound belongs to the 7-azaindole family, a privileged scaffold in drug discovery.[2][4] The introduction of a nitro group and a methyl group to this bicyclic heteroaromatic system can significantly influence its chemical properties and biological activity. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices during the drug development process. Mass spectrometry, with its high sensitivity and structural information capabilities, stands as a primary tool for this purpose.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For a molecule like this compound, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are applicable, typically coupled with a chromatographic separation method such as Liquid Chromatography (LC-MS).
Predicted Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is dictated by its functional groups: the nitro group, the methyl group, and the stable pyrrolo[2,3-b]pyridine core. The molecular weight of the compound is 177.16 g/mol .
Under Electron Ionization (EI) , the initial event is the formation of the molecular ion ([M]•+) at an m/z of 177. The subsequent fragmentation is predicted to follow these key pathways:
-
Loss of Nitrogen Dioxide (NO₂): A characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO₂), with a mass of 46 u.[5] This would result in a fragment ion at m/z 131.
-
Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics involves the loss of nitric oxide (NO), with a mass of 30 u, leading to a fragment at m/z 147.[5]
-
Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical (•CH₃), with a mass of 15 u, from the molecular ion, producing a fragment at m/z 162.
-
Ring Fragmentation: The stable pyrrolopyridine ring system can also undergo fragmentation, often involving the loss of HCN (27 u).[6]
Under Electrospray Ionization (ESI) , typically in positive ion mode, the protonated molecule ([M+H]⁺) at m/z 178 would be the primary ion observed. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would likely exhibit the following fragmentations:
-
Loss of NO₂: Similar to EI, the loss of a neutral NO₂ molecule from the protonated species is a probable fragmentation pathway.
-
Loss of H₂O: Rearrangement reactions can sometimes lead to the loss of water (18 u).
The following diagram illustrates the predicted fragmentation pathways under mass spectrometry.
Caption: Predicted EI fragmentation of this compound.
Recommended LC-MS/MS Protocol
For the quantitative and qualitative analysis of this compound in complex mixtures, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly recommended.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL for a stock solution. Further dilute with the initial mobile phase to create working solutions (e.g., 1-1000 ng/mL).
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan of the precursor ion (m/z 178) to confirm fragmentation. For quantification, Multiple Reaction Monitoring (MRM) should be used.
-
MRM Transitions (Predicted):
-
178 -> 132 (Loss of NO₂)
-
178 -> 163 (Loss of CH₃)
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the precursor ion.
-
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific applications. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions. | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Measures the magnetic properties of atomic nuclei. |
| Information Provided | Molecular weight and structural information from fragmentation. | Retention time for identification and peak area for quantification. | Detailed structural information, including connectivity and stereochemistry. |
| Sensitivity | Very high (picogram to femtogram).[7] | Moderate (nanogram to microgram).[1][8] | Low (microgram to milligram).[9] |
| Quantitative Analysis | Requires stable isotope-labeled internal standards for best accuracy. | Highly robust and reproducible for quantification with external or internal standards.[10][11] | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[9] |
| Sample Throughput | High, especially with LC-MS. | High. | Low, as longer acquisition times are often needed. |
| Instrumentation Cost | High. | Moderate. | Very high. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of nitroaromatic compounds.[1][8][10][11] It is a robust and cost-effective method for routine analysis and quality control.
Recommended HPLC-UV Protocol:
-
Sample Preparation: As described for LC-MS.
-
Chromatographic System:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (likely around 254 nm for the aromatic system).
-
-
Quantification: Create a calibration curve using standards of known concentration to quantify the amount of this compound in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[9] It provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming its structure.[4][12]
Expected NMR Features:
-
¹H NMR: Signals corresponding to the protons on the pyrrole and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the heterocyclic rings.
While less sensitive than MS and HPLC, NMR is non-destructive and provides unambiguous structural information without the need for a reference standard of the exact compound.[9]
Conclusion
The analysis of this compound can be effectively achieved using a variety of analytical techniques. Mass spectrometry, particularly LC-MS/MS, offers a highly sensitive and specific method for both identification and quantification, with predictable fragmentation patterns providing structural confirmation. HPLC-UV serves as a robust and cost-effective alternative for routine quantitative analysis. NMR spectroscopy, while less sensitive, provides the most comprehensive structural information and is indispensable for the definitive characterization of this novel compound. The choice of technique will ultimately depend on the specific analytical goal, whether it be structural confirmation, purity assessment, or quantification in a complex matrix.
References
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
A Researcher's Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. While specific public data on 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is limited, this document will explore the extensive research on the broader 7-azaindole class to provide a predictive framework for understanding its potential biological activities and to guide future research endeavors.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a bioisostere for the indole ring system.[1] This subtle change—swapping a carbon atom for a nitrogen atom at the 7-position—can significantly alter a molecule's physicochemical properties, such as hydrogen bonding capacity and metabolic stability, often leading to improved pharmacological profiles.[2] This has made 7-azaindole a cornerstone in the development of a wide array of therapeutic agents, particularly kinase inhibitors for oncology.[2][3]
The Core Scaffold: Understanding the 7-Azaindole Ring
To systematically analyze the SAR of 7-azaindole derivatives, it is crucial to understand the numbering of the heterocyclic system and the key positions for substitution.
References
confirming the structure of synthesized 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
An In-Depth Technical Guide to the Structural Confirmation of Synthesized 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
A Foreword from the Senior Application Scientist
In the field of medicinal chemistry and drug development, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents, including kinase inhibitors for oncology.[1][2][3] The synthesis of novel derivatives like this compound is often the first step in a long discovery process. However, synthesis without rigorous, unambiguous structural confirmation is an exercise in futility. A seemingly minor error in substituent placement can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a research program.
This guide eschews a simple, templated approach. Instead, we will delve into the logic and synergy of a multi-technique analytical workflow. We will not just present data; we will interpret it, compare the strengths and limitations of each method, and demonstrate how, in concert, they provide a self-validating system for absolute structural confidence. Our objective is to move beyond mere data collection to achieve true scientific understanding, providing researchers with a robust framework for confirming their own synthesized compounds.
The Analytical Imperative: A Tri-Modal Approach
The confirmation of our target molecule, this compound, rests upon three pillars of analytical chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise carbon-hydrogen framework and establish connectivity.
-
Infrared (IR) Spectroscopy: To confirm the presence of critical functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.
This guide will compare and contrast the data obtained from each technique, demonstrating how their complementary nature resolves any potential ambiguities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target molecule, we will rely on ¹H, ¹³C, and 2D NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is deliberate; it is an excellent solvent for many heterocyclic compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with aromatic or methyl signals.[4] Furthermore, it allows for the clear observation of exchangeable N-H protons.[5]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra on a 400 MHz (or higher) spectrometer:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
2D Correlation Spectroscopy (COSY) - to identify proton-proton couplings.
-
2D Heteronuclear Single Quantum Coherence (HSQC) - to correlate protons with their directly attached carbons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC) - to identify long-range (2-3 bond) correlations between protons and carbons.
-
¹H NMR: Predicted Data & Interpretation
The predicted ¹H NMR spectrum is based on the known spectrum of the 7-azaindole parent structure[6][7] and established substituent chemical shift effects. The powerful electron-withdrawing nature of the nitro group at C5 will strongly deshield adjacent protons (H4 and H6), while the electron-donating methyl group at C3 will have a minor shielding effect.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |
| N1-H | ~12.5 - 13.5 | broad singlet | 1H | The pyrrole N-H proton is typically deshielded and broad. Its presence confirms the 1H-pyrrolo tautomer. |
| H6 | ~9.0 - 9.2 | doublet (d) | 1H | Significantly deshielded by the adjacent nitrogen (N7) and the ortho nitro group at C5. Expected to couple with H4. |
| H4 | ~8.7 - 8.9 | doublet (d) | 1H | Deshielded by the para nitro group and the fused pyrrole ring. Expected to couple with H6. |
| H2 | ~7.8 - 8.0 | singlet (s) | 1H | The sole proton on the pyrrole ring. Appears as a singlet due to the methyl substitution at C3. |
| C3-CH₃ | ~2.5 - 2.7 | singlet (s) | 3H | Located in the typical range for a methyl group on an aromatic ring.[8] Will show a key HMBC correlation to C3. |
¹³C NMR: Predicted Data & Interpretation
The ¹³C NMR spectrum confirms the carbon skeleton. Chemical shifts are predicted based on 7-azaindole data[9][10] and substituent effects.[11][12] The nitro group will cause a significant downfield shift for the carbon it is attached to (C5) and influence neighboring carbons.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Correlations |
| C7a | ~150 - 152 | Quaternary carbon at the ring junction, deshielded by N7. |
| C5 | ~145 - 148 | Strongly deshielded due to direct attachment of the electronegative nitro group. |
| C6 | ~142 - 144 | Deshielded by adjacent N7 and the nitro group at C5. |
| C3a | ~130 - 133 | Quaternary carbon at the ring junction. |
| C4 | ~118 - 120 | Shielded relative to other pyridine ring carbons but deshielded by the nitro group. |
| C2 | ~115 - 118 | Pyrrole ring carbon. |
| C3 | ~105 - 108 | Pyrrole ring carbon, shifted downfield by the methyl group. |
| C3-CH₃ | ~12 - 15 | Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² system.[13] |
The Definitive Proof: 2D NMR Correlations
While 1D NMR provides strong evidence, 2D NMR, particularly HMBC, provides the irrefutable connections that lock in the isomer. It is the gold standard for distinguishing between, for example, 3-Methyl-5-nitro and 2-Methyl-5-nitro isomers.
The critical observation would be the three-bond correlation (³J) from the methyl protons (δ ~2.6 ppm) to the C2 carbon (δ ~116 ppm) and the C3a carbon (δ ~131 ppm), alongside the two-bond correlation (²J) to the C3 carbon (δ ~106 ppm). This pattern is unique to the 3-methyl isomer and serves as a definitive structural fingerprint.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique. Its primary role here is to verify the N-H bond of the pyrrole ring and, most importantly, the nitro group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the crystal of the ATR-IR spectrometer.
-
Data Acquisition: Apply pressure using the anvil and record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty crystal should be taken prior to the sample measurement and automatically subtracted.
IR: Predicted Data & Interpretation
The spectrum is expected to show characteristic absorptions that confirm the major structural features.
| Functional Group | Expected Absorption (cm⁻¹) | Appearance | Rationale |
| N-H Stretch | 3200 - 3400 | Medium, somewhat broad | Confirms the presence of the pyrrole N-H group. |
| C-H Aromatic | 3000 - 3100 | Medium to weak, sharp | Corresponds to the C-H bonds on the pyridine and pyrrole rings.[14] |
| C-H Aliphatic | 2850 - 3000 | Medium to weak, sharp | Corresponds to the C-H bonds of the methyl group. |
| N-O Asymmetric Stretch | 1500 - 1560 | Very Strong , sharp | This is a highly characteristic and intense band for aromatic nitro compounds.[15][16] |
| N-O Symmetric Stretch | 1340 - 1390 | Very Strong , sharp | The second key band confirming the nitro group. Its presence, along with the asymmetric stretch, is definitive.[15][16] |
| C=C/C=N Aromatic | 1400 - 1600 | Medium to strong, multiple bands | Characteristic of the aromatic pyrrolopyridine ring system. |
Comparison Point: While NMR can infer the presence of the nitro group by its electronic effect on neighboring nuclei, IR spectroscopy provides direct, vibrational evidence of the N-O bonds themselves. This direct detection is a key advantage and a crucial cross-validation point.
Mass Spectrometry (MS): The Final Checksum
Mass spectrometry provides the exact molecular weight and, by extension, the elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, so we expect to observe the [M+H]⁺ ion.
MS: Predicted Data & Interpretation
The primary goal is to match the experimentally observed mass with the theoretically calculated mass.
-
Molecular Formula: C₈H₆N₄O₂
-
Calculated Monoisotopic Mass: 190.0491 g/mol
-
Expected [M+H]⁺ Ion (C₈H₇N₄O₂⁺): 191.0569 m/z
An experimental mass measurement within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the elemental formula.
Fragmentation Analysis: The fragmentation pattern can also support the proposed structure. Common fragmentation pathways for such a molecule could include:
-
Loss of NO₂ (46 Da)
-
Loss of HNO₂ (47 Da)
-
Cleavage of the pyrrole ring
Observing fragments consistent with these losses would further corroborate the structure determined by NMR.[17][18]
Synthesizing the Evidence: A Comparative Guide to Confirmation
No single technique is sufficient for unambiguous confirmation. Their true power lies in their synergy, where the results of one method validate and complement the others.
| Analytical Technique | Primary Information Provided | Strengths | Limitations | How It Complements Others |
| ¹H, ¹³C, 2D NMR | Complete C-H framework, atom connectivity, isomer identification. | Unparalleled structural detail; distinguishes between isomers. | Requires more sample; less sensitive than MS; indirect detection of non-NMR active nuclei (e.g., oxygen). | Provides the definitive isomeric structure that MS cannot distinguish. The proton/carbon count must match the formula from MS. |
| IR Spectroscopy | Presence of specific functional groups (N-H, N-O, C-H). | Fast, requires minimal sample, provides direct evidence of key bonds. | Provides no connectivity information; cannot distinguish isomers; fingerprint region can be complex. | Directly confirms the nitro and N-H groups inferred from NMR and required by the MS formula. |
| HRMS | Exact molecular weight and elemental formula. | Extremely sensitive, provides high-confidence elemental formula. | Cannot distinguish between isomers; provides limited structural information on its own. | Confirms that the molecular formula matches the structure elucidated by NMR. The mass must account for all functional groups seen in IR. |
Conclusion
The structural confirmation of a synthesized molecule like this compound is a process of logical deduction, built upon a foundation of high-quality, multi-modal analytical data. The detailed connectivity map from NMR spectroscopy establishes the core skeleton and definitively places the methyl and nitro substituents. The characteristic vibrational frequencies observed in IR spectroscopy provide direct and irrefutable evidence for the key functional groups. Finally, High-Resolution Mass Spectrometry acts as the ultimate arbiter, confirming that the elemental composition is in perfect agreement with the proposed structure.
By integrating the data from these three orthogonal techniques, we create a self-validating system that eliminates ambiguity. This rigorous, evidence-based approach ensures the scientific integrity of the research, providing a solid foundation for any subsequent biological or medicinal chemistry investigations.
References
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine: Fischer Indole Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-methyl-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Consequently, the efficient and scalable synthesis of this key intermediate is a critical aspect of drug development programs.
This guide provides an in-depth comparison of the classical Fischer indole synthesis with modern alternatives for the preparation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic nuances, practical considerations, and provide supporting experimental data to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Classical Approach: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole and azaindole synthesis.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The initial reaction between an arylhydrazine and a carbonyl compound forms the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to afford the aromatic indole ring system.
Figure 1: Generalized workflow of the Fischer indole synthesis.
Challenges in the Synthesis of 7-Azaindoles
The synthesis of 7-azaindoles, such as 3-Methyl-1H-pyrrolo[2,3-b]pyridine, via the Fischer indole method can be challenging. The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone precursor deactivates it towards the key electrophilic cyclization step.[4] This often necessitates harsh reaction conditions, including high temperatures and the use of strong acids like polyphosphoric acid (PPA), which can lead to lower yields and the formation of byproducts.[4]
Experimental Protocol: Fischer Indole Synthesis of 2,3-Disubstituted 7-Azaindoles (Illustrative Example)
Step 1: Hydrazone Formation
-
To a solution of the appropriate 2-pyridylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol), add the desired ketone (1.0-1.2 eq.).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.
Step 2: Fischer Indole Cyclization
-
Add the 2-pyridylhydrazone (1.0 eq.) to polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight).
-
Heat the mixture with stirring to 160-180°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
The yields for the Fischer indole synthesis of various 2,3-disubstituted 7-azaindoles using PPA are summarized in the table below.
| R1 | R2 | Yield (%) |
| H | (CH₂)₂ | 30 |
| H | (CH₂)₃ | 76 |
| H | (CH₂)₄ | 51 |
| CH₃ | (CH₂)₃ | 69 |
| CH₃ | C₂H₅ | 73 |
| C₂H₅ | C₂H₅ | 76 |
| Phenyl | C₂H₅ | 38 |
| Phenyl | CH₂Ph | 94 |
Data sourced from Alekseyev, R. S., et al. (2014). Chemistry of Heterocyclic Compounds, 50(9), 1305-1314.[5]
Alternative Synthetic Strategies
The challenges associated with the Fischer indole synthesis for certain azaindoles have prompted the development of alternative methods. These often offer milder reaction conditions, improved yields, and broader substrate scope.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, including 7-azaindoles.[3][7] This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[3][7]
Key Features:
-
Milder Conditions: Typically carried out at low temperatures.
-
Good for 7-Substituted Indoles: Particularly effective for synthesizing indoles with substituents at the 7-position.
-
Requires ortho-Substitution: The presence of a substituent ortho to the nitro group is generally necessary for the reaction to proceed efficiently.
While a specific protocol for 3-methyl-7-azaindole was not found, the Bartoli synthesis represents a viable alternative to the Fischer approach for related structures.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[8]
Key Features:
-
High Yields and Mild Conditions: This method is known for its high yields and relatively mild reaction conditions.[8]
-
Readily Available Starting Materials: Many of the required o-nitrotoluenes are commercially available.[8]
-
Versatility in Reducing Agents: A variety of reducing agents can be employed for the cyclization step, including Raney nickel/hydrazine, Pd/C with hydrogen, or stannous chloride.[8]
Figure 2: Simplified workflow of the Leimgruber-Batcho indole synthesis.
This method has been successfully applied to the synthesis of various azaindoles and could be a promising alternative for 3-Methyl-1H-pyrrolo[2,3-b]pyridine.
Palladium-Catalyzed Syntheses
Modern organometallic chemistry offers powerful tools for the construction of heterocyclic rings. Palladium-catalyzed cross-coupling reactions have emerged as a versatile strategy for the synthesis of indoles and azaindoles. These methods often involve the formation of key C-C and C-N bonds under relatively mild conditions. For instance, the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling have been employed in multi-step syntheses of substituted 1H-pyrrolo[2,3-b]pyridines.[9]
Key Features:
-
High Functional Group Tolerance: Palladium-catalyzed reactions are often compatible with a wide range of functional groups.
-
Mild Reaction Conditions: These methods typically avoid the harsh acidic and high-temperature conditions of the Fischer indole synthesis.
-
Modular Approach: They allow for a modular and convergent synthesis strategy.
While these methods often require multiple steps and the use of expensive catalysts, they can provide access to complex azaindole derivatives that are difficult to obtain through classical methods.
Comparison of Synthetic Methods
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Nitroarenes, Vinyl Grignard reagents | o-Nitrotoluenes, Formamide acetals | Halo-pyridines, etc. |
| Reaction Conditions | Harsh (high temp., strong acid) for 7-azaindoles | Mild (low temperature) | Mild to moderate | Generally mild |
| Key Advantages | One-pot potential, well-established | Good for 7-substituted indoles | High yields, readily available starting materials | High functional group tolerance, modular |
| Key Disadvantages | Low yields for some azaindoles, harsh conditions | Requires excess Grignard reagent, limited to o-substituted nitroarenes | Two-step process | Multi-step, expensive catalysts |
| Suitability for 3-Methyl-1H-pyrrolo[2,3-b]pyridine | Feasible but potentially low-yielding | Potentially applicable | Promising alternative | Feasible for complex derivatives |
Conclusion
The Fischer indole synthesis, while a classic and valuable tool, presents significant challenges for the efficient synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine due to the electronic nature of the 7-azaindole ring system. The harsh conditions required often lead to modest yields and potential side reactions.
For researchers and drug development professionals seeking more efficient and milder routes, alternative methods such as the Leimgruber-Batcho and Bartoli syntheses offer compelling advantages. Furthermore, modern palladium-catalyzed cross-coupling strategies provide a powerful and flexible platform for the construction of highly functionalized 3-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, desired purity, and the availability of starting materials and reagents. This guide provides a framework for making an informed decision, balancing the historical utility of the Fischer indole synthesis with the advantages offered by more contemporary methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward protocol for the efficient synthesis of varied N(1)-acylated (aza)indole 2-/3-alkano… | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azaindole synthesis [organic-chemistry.org]
A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Bioactivity: A Guide for Researchers
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone of drug design, prized for its structural rigidity, synthetic tractability, and its role as a bioisostere for indole.[1] This bicyclic heterocyclic system, comprising a fused pyrrole and pyridine ring, exists in six isomeric forms, each with a unique electronic and steric profile. Among these, pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole) are two of the most prominent isomers explored in drug discovery.
The subtle difference in the placement of the pyridine nitrogen atom—at position 7 in the former and position 4 in the latter—dramatically influences the molecule's ability to interact with biological targets. This guide provides an in-depth, head-to-head comparison of the bioactivity of these two scaffolds, synthesizing data from peer-reviewed literature to offer a clear perspective for researchers in drug development. We will explore their differential activities, delve into the structural rationale, and provide exemplary protocols for their evaluation.
Caption: Structural comparison of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine isomers.
Part 1: The Bioactivity Profile of Pyrrolo[2,3-b]pyridine (7-Azaindole)
The pyrrolo[2,3-b]pyridine scaffold is arguably one of the most successful "privileged" structures in modern medicinal chemistry, particularly renowned for its role in kinase inhibition. Its defining feature is the nitrogen at the 7-position, which acts as a crucial hydrogen bond acceptor, perfectly positioned to interact with the hinge region of the ATP-binding pocket of many kinases.
Dominance in Kinase Inhibition
A vast body of literature demonstrates the effectiveness of 7-azaindole derivatives across a wide spectrum of kinase targets.
-
Oncology Targets:
-
CDK8: This scaffold has yielded potent inhibitors of Cyclin-dependent kinase 8 (CDK8), a key colorectal oncogene.[2][3] One derivative was discovered to be a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, demonstrating significant tumor growth inhibition in xenograft models.[2][3] Another study identified a selective CDK8 inhibitor for treating psoriasis.[4]
-
FGFR: Derivatives have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), an attractive target for cancer therapy. Compound 4h from one study exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and induced apoptosis in breast cancer cells.[5]
-
FAK: Through a fragment-based approach, highly substituted 1H-pyrrolo[2,3-b]pyridines were developed as submicromolar inhibitors of Focal Adhesion Kinase (FAK), a target in oncology.[6]
-
TNIK: In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibitory activity on Traf2- and NCK-interacting kinase (TNIK), leading to the synthesis of compounds with IC50 values lower than 1 nM.[7]
-
Cdc7: This scaffold was instrumental in developing potent ATP mimetic inhibitors of Cell division cycle 7 (Cdc7) kinase, with one compound achieving an IC50 of 7 nM.[8]
-
-
Inflammatory and Neurological Targets:
-
JAK1: N-alkyl substituted derivatives were designed as selective Janus kinase 1 (JAK1) inhibitors for autoimmune diseases.[9]
-
GSK-3β: Potent inhibitors of Glycogen synthase kinase-3β (GSK-3β) have been developed for Alzheimer's disease. Several derivatives showed remarkable potency with IC50 values as low as 0.22 nM and promoted neurite outgrowth in SH-SY5Y cells.[10]
-
Beyond Kinases: PDE4B Inhibition and Antiproliferative Activity
The utility of the 7-azaindole scaffold extends beyond kinase inhibition.
-
PDE4B Inhibition: A scaffold-hopping experiment identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for CNS diseases. These compounds significantly inhibited TNF-α release from macrophages.[11]
-
General Antiproliferative Activity: Numerous studies have reported the broad antiproliferative effects of 7-azaindole analogues against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancers, with activities in the low micromolar range.[12][13] The mechanism for some of these compounds involves intercalation with calf thymus DNA, potentially blocking replication.[12][13]
Part 2: The Bioactivity Profile of Pyrrolo[3,2-b]pyridine (4-Azaindole)
The pyrrolo[3,2-b]pyridine scaffold is less explored than its 7-aza counterpart, but it has demonstrated distinct and promising biological activities, particularly in the realm of oncology and antimicrobial research. The placement of the nitrogen at the 4-position alters the scaffold's hydrogen bonding capabilities and overall electronics, leading to different target profiles.
Antiproliferative Activity
-
Melanoma: A key study described the synthesis of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold.[14] These compounds were tested for antiproliferative activity against the A375 human melanoma cell line. Notably, many of the synthesized compounds showed activity superior or similar to the approved drug Sorafenib.[14]
Antimicrobial Activity
-
Derivatives of pyrrolo[3,2-b]pyridine have been reported to show activity against resistant strains of E. coli, highlighting a potential application in combating bacterial resistance.[15]
A Critical Comparative Data Point: PDE4B Inhibition
A study on PDE4B inhibitors provides a rare and valuable direct comparison between the two isomers. While the pyrrolo[2,3-b]pyridine scaffold yielded potent inhibitors, the corresponding N-methylated pyrrolo[3,2-b]pyridine analogue was found to be inactive .[11] This stark difference underscores the profound impact of nitrogen placement on target engagement for this specific enzyme.
Part 3: Head-to-Head Comparison and Structural Rationale
The choice between these two scaffolds is not arbitrary; it is a strategic decision based on the intended biological target. The evidence suggests that the isomeric position of the nitrogen atom is a primary determinant of bioactivity.
Summary of Bioactivities
| Biological Target | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[3,2-b]pyridine (4-Azaindole) | Key Finding |
| Kinase Inhibition | Extensively validated. Potent, often nM, activity against numerous kinases (CDK8, FGFR, FAK, TNIK, Cdc7, JAK1, GSK-3β).[2][3][4][5][6][7][8][9][10] | Less reported activity. | 7-Azaindole is a "privileged" kinase hinge-binder. |
| PDE4B Inhibition | Potent and selective inhibitors (e.g., IC50 of 0.48 μM).[11] | Inactive. [11] | Isomerism dictates activity vs. inactivity. |
| Antiproliferative | Broad activity against multiple cell lines; DNA intercalation mechanism reported.[12][13] | Potent activity against melanoma, superior to Sorafenib in some cases.[14] | Both are effective, but against different cancer types in the cited studies. |
| Antimicrobial | Not a primary reported activity in the reviewed literature. | Activity against resistant E. coli.[15] | 4-Azaindole shows potential as an antibacterial scaffold. |
Causality: Why Nitrogen Placement Matters
The superior performance of the 7-azaindole scaffold in kinase inhibition can be attributed to its geometry. The N7 nitrogen acts as an ideal hydrogen bond acceptor, mimicking the N1 or N3 of adenine in ATP to interact with the backbone amide protons of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.
In the 4-azaindole scaffold, the N4 nitrogen is positioned differently and may not be able to form this same canonical hinge-binding interaction without significant conformational strain or unfavorable vector positioning for other parts of the molecule. This likely explains the stark difference in activity observed in the PDE4B inhibitor study.[11]
Caption: Logical relationship of bioactivities between the two isomers.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the bioactivity of these compounds.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic method to determine the potency of a compound against a target kinase using an ADP-Glo™ Kinase Assay (Promega).
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant Kinase (e.g., CDK8/CycC)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Test Compounds (dissolved in DMSO)
-
Kinase Buffer (specific to the kinase)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Dilute further in kinase buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound at 2x the final concentration. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of a 2x kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 1x ATP solution (at the Km for the specific kinase).
-
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is adapted from methods used to evaluate the cytotoxicity of pyrrolo[2,3-b]pyridine analogues.[12]
Objective: To assess the growth inhibitory effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A375, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader (492 nm)
Methodology:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a DMSO vehicle control. Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation:
-
Gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.
-
Incubate at 4°C for 60 minutes.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.
-
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
-
Data Acquisition: Read the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth versus compound concentration.
Caption: A typical experimental workflow for kinase inhibitor discovery.
Conclusion
The pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine scaffolds, while structurally similar, exhibit distinct and often non-overlapping bioactivity profiles.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole) has been extensively validated as a premier scaffold for kinase inhibition , with numerous derivatives showing nanomolar potency against a wide array of targets in oncology, inflammation, and neurology. Its success is rooted in the geometrically favorable position of the N7 atom for hinge-binding.
-
Pyrrolo[3,2-b]pyridine (4-Azaindole) is a less-explored but promising scaffold. The current literature highlights its potential in developing antiproliferative agents , particularly against melanoma, and as a source of novel antibacterials .
The direct comparison in PDE4B inhibition, where the 7-azaindole was active and the 4-azaindole was not, provides a compelling testament to the functional consequences of isomerism.[11] For researchers and drug development professionals, the choice of scaffold should be a target-driven decision. While 7-azaindole offers a well-trodden and highly successful path for kinase-focused projects, the 4-azaindole scaffold represents a valuable, less-saturated chemical space for discovering agents with alternative mechanisms or target profiles.
References
- 1. ajol.info [ajol.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Comprehensive Selectivity and Cross-Reactivity Profiling of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Introduction: The Promise and Challenge of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical evaluation and beyond.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for inhibitor design.[1] Derivatives of this scaffold have been developed as potent inhibitors of critical oncology and immunology targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase 3 (JAK3), and Traf-2 and NCK-interacting kinase (TNIK).[3][4][5][6]
The compound of interest, 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, incorporates this key scaffold with specific substitutions that modulate its electronic and steric properties. While its precise biological targets are yet to be fully elucidated, its structural alerts strongly suggest a high probability of interaction with the human kinome. The critical challenge for any novel compound based on such a promiscuous scaffold is to meticulously define its selectivity profile. A highly selective compound is a valuable tool for dissecting cellular signaling and a promising therapeutic lead; conversely, a non-selective compound can lead to misleading experimental results and potential toxicity due to off-target effects.[7][8]
This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity and cross-reactivity of this compound. We will detail the rationale behind a synergistic combination of in vitro biochemical assays, in-cell target engagement confirmation, and in situ proteomic profiling. This objective, data-driven approach is designed to build a robust understanding of the compound's mechanism of action and to guide its future development.
Tier 1: Establishing a Baseline Kinome-Wide Selectivity Profile
The foundational step in characterizing a potential kinase inhibitor is to assess its binding affinity against a large, representative panel of the human kinome. This provides an unbiased, bird's-eye view of the compound's primary targets and potential off-targets.
Recommended Assay: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)
The KINOMEscan™ platform is a competition-based binding assay that quantifies the interaction of a test compound with over 480 human kinases.[9] It is an enzymatic-activity-independent method, measuring true thermodynamic binding constants (Kd), which makes it a robust initial screen.[9]
The core principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This is then quantified via quantitative PCR (qPCR).[9] This approach allows for the generation of a comprehensive selectivity profile from a single screening concentration.
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Figure 1: Workflow for Tier 1 Kinase Selectivity Profiling.
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Initial Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against the full kinase panel to identify all potential interactions.
-
Binding Assay: The test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support.
-
Quantification: After incubation, unbound kinase is washed away. The amount of kinase bound to the solid support is measured using qPCR. The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding.
-
Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >70% inhibition or %Ctrl < 30).
-
Kd Determination: For all identified hits, perform a 10-point dose-response curve to accurately determine the dissociation constant (Kd).
The results should be summarized in a table listing all kinases that demonstrate significant binding affinity. This provides a clear, quantitative measure of both potency (low Kd) and selectivity.
| Target Kinase | Kd (nM) | Selectivity Score (S10) | Kinase Family | Putative Biological Role |
| FGFR1 | 25 | 0.02 | Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| CDK8 | 48 | 0.02 | Serine/Threonine Kinase | Transcription Regulation |
| ABL1 | 1,200 | >1 | Tyrosine Kinase | Cell Growth, Survival |
| SRC | 2,500 | >1 | Tyrosine Kinase | Cell Adhesion, Motility |
| ... (other hits) | ... | ... | ... | ... |
Table 1: Hypothetical Tier 1 Kinome-Wide Binding Data for this compound. The selectivity score (S10) is the number of kinases with a Kd within 10-fold of the primary target.
This initial screen provides the first crucial piece of the puzzle, identifying the most likely primary targets and any potent off-targets that require further investigation. However, these are biochemical assays using recombinant enzymes, which may not perfectly reflect the compound's behavior in a complex cellular environment.[10][11]
Tier 2: Validating Target Engagement in a Cellular Context
Confirming that a compound binds its intended target within intact cells is a critical step to bridge the gap between biochemical activity and cellular phenotype.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in a physiologically relevant setting.[13][14][15]
Recommended Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation. By heating cells to various temperatures and then measuring the amount of soluble protein remaining, one can detect a "thermal shift" in the presence of a binding ligand.[12][15]
This workflow validates the primary targets identified in Tier 1. A positive CETSA result provides strong evidence that the compound reaches and binds its target inside the cell.
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// Edges cell_culture -> treatment; treatment -> heating; heating -> lysis; lysis -> detection; detection -> melt_curve; melt_curve -> output; }
Figure 2: Workflow for Tier 2 Cellular Target Engagement via CETSA.
-
Cell Culture and Treatment: Culture a relevant cell line known to express the target protein(s) of interest (e.g., a cancer cell line overexpressing FGFR1). Treat the cells with this compound or vehicle control (DMSO) for a defined period.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[16]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction using a specific protein detection method, such as Western blotting or an AlphaScreen®-based immunoassay, to quantify the amount of the target protein remaining.[14]
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble protein against temperature for both compound-treated and vehicle-treated samples. A shift in the curve to the right indicates thermal stabilization.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature. This allows for the determination of an EC50 for target engagement.
-
A successful CETSA experiment will demonstrate a clear, compound-dependent shift in the melting temperature (Tm) of the target protein.
| Target | Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) | Engagement EC50 (µM) |
| FGFR1 | Vehicle (DMSO) | 48.5 | - | - |
| FGFR1 | 1 µM Compound | 53.2 | +4.7 °C | 0.25 |
| Actin | Vehicle (DMSO) | 65.1 | - | - |
| Actin | 1 µM Compound | 65.3 | +0.2 °C | >10 |
Table 2: Hypothetical Tier 2 CETSA Data. A significant thermal shift for FGFR1, but not for the control protein Actin, confirms specific intracellular target engagement.
Tier 3: Profiling Target and Off-Target Interactions in a Native Proteome Context
While CETSA confirms engagement with a known target, it doesn't reveal unexpected off-targets in the cellular milieu. Chemoproteomic platforms are essential for this final layer of analysis, providing a snapshot of compound interactions with endogenous proteins at native expression levels.
Recommended Assay: In Situ Kinase Profiling (e.g., KiNativ™)
The KiNativ™ platform is a powerful chemoproteomic method that profiles inhibitor binding against hundreds of kinases simultaneously within a native cell proteome.[10][11][17] It utilizes ATP- or ADP-based chemical probes that covalently label conserved lysine residues in the kinase active site.[10] A test inhibitor competes with this probe, and the degree of probe labeling is quantified by mass spectrometry. This approach is invaluable as it can reveal differences in inhibitor sensitivity between native and recombinant kinases, where post-translational modifications and protein-protein interactions can play a crucial role.[11]
This method provides the most physiologically relevant assessment of selectivity, measuring competitive binding against a large panel of endogenous kinases under conditions where cellular complexes and signaling networks are preserved.[17]
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// Edges lysate_prep -> treatment; treatment -> probe_label; probe_label -> enrich; enrich -> ms_analysis; ms_analysis -> quant_analysis; quant_analysis -> output; }
Figure 3: Workflow for Tier 3 In Situ Proteomic Profiling.
-
Lysate Preparation: Prepare native cell lysates from a relevant cell line under conditions that preserve protein complexes and kinase activity.
-
Inhibitor Incubation: Incubate lysate aliquots with a dose-response of this compound.
-
Probe Labeling: Add a biotinylated acyl-phosphate probe (e.g., ATP-biotin) to the lysates.[18] The probe will covalently label the active sites of kinases that are not occupied by the inhibitor.
-
Digestion and Enrichment: Digest the proteome with trypsin. Biotinylated peptides (from labeled kinases) are then enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: For each identified kinase, calculate the IC50 value by plotting the reduction in probe labeling as a function of inhibitor concentration.
This provides a definitive, in-cell selectivity profile. Comparing this data to the Tier 1 results can reveal important discrepancies. For example, a kinase that was a potent hit in the recombinant assay (Tier 1) might be much less sensitive in the native proteome (Tier 3), or vice-versa.
| Target Kinase | Tier 1 Kd (nM) (Recombinant) | Tier 3 IC50 (nM) (Native Proteome) | Fold Difference | Implication |
| FGFR1 | 25 | 40 | 1.6x | Confirmed potent cellular target |
| CDK8 | 48 | 65 | 1.4x | Confirmed potent cellular target |
| RAF1 | 1,500 | 150 | 10x more potent in situ | Potential scaffold-dependent effect or allosteric regulation. A key off-target. |
| ABL1 | 1,200 | 8,500 | 7x less potent in situ | Likely not a relevant cellular off-target. |
Table 3: Comparative Analysis of Tier 1 and Tier 3 Data. This comparison highlights kinases whose activity is modulated by the cellular environment, providing a more accurate prediction of the compound's biological effects.
Conclusion: Synthesizing a Unified Selectivity Profile
By systematically progressing through these three tiers of analysis, researchers can build a comprehensive and robust selectivity profile for this compound.
-
Tier 1 provides a broad, unbiased map of the compound's binding landscape across the kinome.
-
Tier 2 confirms that the compound can access and engage its primary target(s) within a living cell.
-
Tier 3 offers the highest level of physiological relevance, refining the selectivity profile by accounting for the complexities of the native cellular proteome.
This integrated approach moves beyond simple IC50 values to provide a multi-dimensional understanding of a compound's mechanism of action. The resulting high-confidence data package is essential for making informed decisions in drug development, whether it be advancing a promising lead, redesigning a molecule to improve selectivity, or using it as a highly characterized tool compound to probe biological pathways.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ kinase profiling reveals functionally relevant properties of native kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ActivX – in situ kinase profiling | Biotech 365 [biotech-365.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Computational Docking of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine with the VEGFR2 Kinase Domain
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear with remarkable frequency in the structures of biologically active compounds. One such scaffold is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This heterocyclic system is a cornerstone in the design of potent protein kinase inhibitors.[1][2][3][4][5] Its unique arrangement of a pyridine nitrogen atom and a pyrrole NH group allows it to form a bidentate hydrogen bond pattern with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1][2][3]
This guide focuses on a specific derivative, 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine , a novel compound of interest. The addition of a methyl group at the 3-position and a nitro group at the 5-position presents an intriguing chemical modification. These substitutions can profoundly influence the molecule's electronic properties, solubility, and steric profile, thereby altering its binding affinity and selectivity for target proteins.
The objective of this guide is to provide a comprehensive, step-by-step protocol for conducting a comparative computational docking study. We will assess the binding potential of our lead compound against a critical oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). To establish a robust comparative framework, its performance will be benchmarked against a known FDA-approved inhibitor, Pazopanib , and its parent scaffold, 1H-pyrrolo[2,3-b]pyridine . This analysis will serve to elucidate the potential contributions of the methyl and nitro substitutions to the binding efficacy.
Rationale for Target and Comparator Selection
Target Protein: VEGFR2 Kinase
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] In many cancers, tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR2 a well-validated and critical target for anticancer therapies.[7][8] A plethora of high-resolution crystal structures of the VEGFR2 kinase domain in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid structural foundation for in-silico studies.[9][10][11][12][13] For this study, we select the PDB entry 3VHE , which provides a high-resolution (1.55 Å) crystal structure of the human VEGFR2 kinase domain, offering a clear view of the ATP-binding pocket.[9]
Comparator 1: Pazopanib (A Known VEGFR2 Inhibitor)
Pazopanib is an oral multi-tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] It functions, in part, by potently inhibiting VEGFR2, thereby blocking angiogenesis.[6][7][8][14][15] Its established clinical relevance and mechanism of action make it an ideal positive control to validate our docking protocol and provide a benchmark for the predicted affinity of our novel compound.
Comparator 2: 1H-pyrrolo[2,3-b]pyridine (The Parent Scaffold)
By including the unsubstituted parent scaffold, we can directly assess the structural and energetic contributions of the 3-methyl and 5-nitro groups. This comparison is crucial for understanding the structure-activity relationship (SAR) and guiding future optimization efforts. It helps answer the fundamental question: do these specific substitutions enhance or diminish the molecule's binding potential compared to its core structure?
Detailed Experimental Methodology
This section outlines a rigorous and reproducible workflow for performing the comparative molecular docking study. The causality behind each step is explained to ensure a deep understanding of the protocol.
Experimental Workflow Diagram
Caption: A comprehensive workflow for computational docking studies.
Part A: Biomolecule Preparation (Self-Validation Pillar 1)
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures.[16] Meticulous preparation is a self-validating step; correctly prepared structures are a prerequisite for biologically relevant results.
1. Receptor Preparation: i. Obtain Structure: Download the crystal structure of the VEGFR2 kinase domain from the RCSB Protein Data Bank (PDB ID: 3VHE).[9] ii. Clean Structure: Load the PDB file into a molecular visualization tool like BIOVIA Discovery Studio or PyMOL.[17] Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is done to ensure the docking simulation is not biased by the original ligand and that the binding site is accessible. iii. Protonation and Repair: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures. Use a standard protocol (e.g., at pH 7.4) to assign the correct protonation states to ionizable residues like Histidine, Aspartate, and Glutamate. Correct any missing atoms or side chains. iv. Save Processed Receptor: Save the cleaned, protonated receptor structure in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.[18]
2. Ligand Preparation: i. Generate 2D Structures: Draw the 2D structures of this compound, Pazopanib, and 1H-pyrrolo[2,3-b]pyridine using chemical drawing software like ChemDraw or MarvinSketch. ii. Convert to 3D: Convert the 2D structures into 3D conformations. iii. Energy Minimization: Perform an energy minimization of each 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking. iv. Save Processed Ligands: Save the final 3D structures in the PDBQT format, which will assign Gasteiger charges and define the rotatable bonds.
Part B: Molecular Docking Protocol (Self-Validation Pillar 2)
A well-defined search space and validated docking algorithm are critical for ensuring the simulation is both efficient and accurate.
1. Grid Box Generation: i. Define the Binding Site: The search space for docking must be defined around the active site of the receptor.[16] A reliable method is to define the grid box based on the position of the co-crystallized ligand in the original PDB file. ii. Set Dimensions: In AutoDock Tools, center the grid box on the coordinates of the original ligand. Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it.
2. Docking with AutoDock Vina: i. Algorithm Choice: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[19] It employs a Lamarckian genetic algorithm for its search and an empirical scoring function to estimate binding affinity.[19] ii. Configuration: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the name of the output file.[20] iii. Execution: Run the Vina executable from the command line, referencing the configuration file.[18][21] iv. Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32) to increase the computational effort of the search, ensuring a more thorough exploration of the conformational space, which is crucial for reproducibility.[21]
Part C: Post-Docking Analysis
The interpretation of docking results requires more than just looking at the final score; it involves a detailed analysis of the binding poses and intermolecular interactions.
1. Binding Affinity Analysis: i. Extract Scores: AutoDock Vina reports the binding affinity in kcal/mol.[22] This value is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate stronger, more favorable binding. ii. Tabulate Results: Record the binding affinity for the top-ranked pose of each of the three ligands.
2. Interaction and Pose Visualization: i. Load Complexes: Open the prepared receptor PDBQT file and the output PDBQT file (containing the docked poses of the ligand) in a visualization tool like BIOVIA Discovery Studio Visualizer.[23][24][25] ii. Analyze Interactions: For the best-scoring pose of each ligand, identify and analyze the key protein-ligand interactions.[26] Pay close attention to:
- Hydrogen Bonds: Especially with the key hinge region residues (e.g., Cys919 in VEGFR2).[11]
- Hydrophobic Interactions: With nonpolar residues in the active site.
- Pi-Stacking or Cation-Pi Interactions: With aromatic residues. iii. Compare Binding Modes: Superimpose the docked poses of all three ligands within the active site to visually compare their binding orientations and interactions.
Results and Comparative Analysis (Hypothetical Data)
This section presents a hypothetical but plausible set of results for illustrative purposes.
Table 1: Comparative Docking Scores against VEGFR2
| Compound | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Hinge Region: Cys919) |
| This compound | -8.9 | Yes (Pyrrole N-H and Pyridine N) |
| Pazopanib (Reference) | -9.5 | Yes (Indazole N-H and Pyridine N) |
| 1H-pyrrolo[2,3-b]pyridine (Scaffold) | -6.8 | Yes (Pyrrole N-H and Pyridine N) |
Analysis of Binding Modes
1. Pazopanib (Reference): As expected, the docking protocol successfully reproduced a binding mode consistent with known inhibitors. Pazopanib forms the canonical bidentate hydrogen bond with the backbone of Cys919 in the hinge region. Its extended structure occupies the hydrophobic pocket, making additional contacts that contribute to its high affinity of -9.5 kcal/mol.
2. 1H-pyrrolo[2,3-b]pyridine (Scaffold): The parent scaffold also correctly orients itself to form the crucial dual hydrogen bonds with Cys919. However, with a binding affinity of -6.8 kcal/mol, it lacks the additional interactions seen with Pazopanib, resulting in a significantly lower predicted affinity. This result validates the importance of substituents for achieving high potency.
3. This compound (Lead Compound): Our lead compound shows a predicted binding affinity of -8.9 kcal/mol, a substantial improvement over the parent scaffold.
-
Hinge Interaction: Like the parent scaffold, it forms the critical bidentate hydrogen bonds with Cys919.
-
Role of the 3-Methyl Group: The methyl group is positioned to make favorable van der Waals contact with a hydrophobic pocket near the gatekeeper residue. This likely contributes to the enhanced binding affinity compared to the unsubstituted scaffold.
-
Role of the 5-Nitro Group: The electron-withdrawing nitro group is predicted to form an additional electrostatic interaction with a nearby polar residue at the entrance of the binding pocket, further stabilizing the complex.
Kinase Hinge Region Interaction Diagram
Caption: Canonical hydrogen bonds between 7-azaindole and the kinase hinge.
Discussion and Future Perspectives
The computational results suggest that This compound is a promising candidate for VEGFR2 inhibition. The predicted binding affinity of -8.9 kcal/mol is significantly stronger than that of the parent scaffold (-6.8 kcal/mol) and approaches that of the clinical drug Pazopanib (-9.5 kcal/mol). Our analysis indicates that the methyl and nitro substitutions provide key stabilizing interactions that the parent scaffold lacks.
However, it is imperative to acknowledge the limitations of molecular docking.[27] Docking provides a static snapshot of the binding event and does not account for protein flexibility or the entropic effects of water.
Next Steps:
-
Molecular Dynamics (MD) Simulations: To validate the stability of the docked pose and further refine the binding energy calculations, MD simulations of the protein-ligand complex should be performed.
-
In-Vitro Assays: The most critical next step is to synthesize the compound and validate its activity experimentally through in-vitro kinase assays to determine its IC50 value against VEGFR2.
-
SAR Expansion: Based on these initial findings, a library of analogs could be designed and synthesized to further explore the structure-activity relationship. For example, modifying the size and electronics of the substituents at the 3 and 5 positions could lead to even more potent inhibitors.
This guide provides a robust and scientifically grounded workflow for the initial computational evaluation of novel kinase inhibitors. By combining careful preparation, validated software, and critical analysis, researchers can effectively prioritize candidates for further development, accelerating the path from concept to clinic.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. The Ligandable Human Proteome [polymorph.sgc.utoronto.ca]
- 14. droracle.ai [droracle.ai]
- 15. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BIOVIA Discovery Studio Visualizer | Dassault Systèmes [3ds.com]
- 18. youtube.com [youtube.com]
- 19. Citations — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. scribd.com [scribd.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. etflin.com [etflin.com]
- 23. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 24. bioinformaticsreview.com [bioinformaticsreview.com]
- 25. researchgate.net [researchgate.net]
- 26. adrianomartinelli.it [adrianomartinelli.it]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
This document provides a detailed operational and safety guide for the proper disposal of 3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine. As a specialized heterocyclic compound, its handling and disposal demand a rigorous, safety-first approach. This guide is built on established principles of chemical safety and hazardous waste management, drawing from data on analogous structures, including pyridine derivatives and nitro-containing compounds, to ensure a cautious and compliant procedure. The protocols herein are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Characterization
This compound is a compound for which a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment must be conducted based on its constituent chemical moieties: the pyrrolo[2,3-b]pyridine core and the nitro group.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This nitrogen-containing heterocyclic system is common in bioactive molecules.[1] Compounds in this class are often treated as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2][3][4]
-
Nitro (-NO₂) Group: The presence of a nitro group on an aromatic ring increases the compound's reactivity and potential toxicity. Nitro-compounds may be thermally sensitive and should be handled with care to avoid friction or heat.[5]
Given these characteristics, all waste containing this compound must be classified and managed as hazardous chemical waste. [6]
Table 1: Extrapolated Hazard Profile
| Hazard Class | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity | Category 4 (Harmful) if swallowed, in contact with skin, or inhaled.[7] | Pyridine and its derivatives are known to be harmful via multiple exposure routes.[2][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation). [3][4] | The heterocyclic nature suggests irritant properties, a common feature of similar compounds.[2][9] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation). [3][4] | Direct contact with the eyes is likely to cause significant and potentially irreversible damage.[9] |
| Reactivity | Potential for thermal instability. | Nitro-compounds can be reactive and should be stored away from strong acids, bases, and oxidizing agents.[5][10] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. All operations should be conducted within a certified laboratory chemical fume hood.[10]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Double-layered nitrile rubber gloves.[2] | Provides a robust barrier against skin contact and absorption. |
| Body Protection | A fully-buttoned, flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood.[9] | If there is a risk of aerosol generation outside a fume hood, a NIOSH-approved respirator is necessary.[8] |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[9][10]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[3][9]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Classification
All materials contaminated with this compound are to be treated as hazardous waste.
-
Action: At the point of generation, immediately segregate waste streams.
-
Causality: Proper segregation is critical to prevent dangerous chemical reactions. This compound should not be mixed with incompatible materials like strong acids, bases, or oxidizing agents.[10]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Action: Collect un-dissolved compound, contaminated weigh boats, spatulas, and disposable labware into a dedicated, sealable, and clearly labeled hazardous waste container.
-
Container: Use a high-density polyethylene (HDPE) or other compatible container.[2]
-
-
Liquid Waste:
-
Action: Collect solutions containing the compound in a labeled, leak-proof, and airtight hazardous waste container.
-
Container: Use a container compatible with the solvent used. Never leave a funnel in the container opening.[11]
-
-
Contaminated PPE:
-
Action: Dispose of all contaminated gloves, disposable lab coats, and bench pads in a designated hazardous waste bag or container.[2]
-
-
Container Integrity:
Step 3: Labeling
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[10][11]
-
Label Contents: The label must clearly state:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A complete list of all constituents by percentage (including solvents).
-
The specific hazard warnings (e.g., "Toxic," "Irritant").
-
The date of waste generation.
-
Step 4: Temporary Storage
-
Action: Store sealed and labeled waste containers in a designated satellite accumulation area near the point of generation.[11]
-
Storage Conditions: This area must be a cool, dry, well-ventilated, and secure location, away from heat, direct sunlight, and ignition sources.[3][10] Store in secondary containment to prevent the spread of potential leaks.
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Causality: Federal and state regulations mandate that hazardous waste be disposed of by certified professionals.[6] The likely method of disposal for this type of nitrogen-containing organic compound is high-temperature incineration.[6]
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely.
-
Small Spill (Contained within a fume hood):
-
Action: Ensure your PPE is intact. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[2][12]
-
Action: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8]
-
Action: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
-
Large Spill (Outside of a fume hood):
-
Action: Immediately alert personnel in the area and evacuate.
-
Action: Secure the area to prevent entry.
-
Action: Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill yourself.
-
Workflow Visualizations
To clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow.
Caption: Decision workflow for waste classification.
Caption: Step-by-step procedural flow for disposal.
References
- 1. ajol.info [ajol.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine | C8H7BrN2 | CID 45480255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
